Ethyl 2-fluoro-6-iodobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-fluoro-6-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTCVMFXZCEZHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582886 | |
| Record name | Ethyl 2-fluoro-6-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925215-01-6 | |
| Record name | Ethyl 2-fluoro-6-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 2-fluoro-6-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 2-fluoro-6-iodobenzoate from 2-fluoro-6-iodobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The primary method detailed is the Fischer-Speier esterification, a reliable and widely used method for the preparation of esters from carboxylic acids and alcohols.
Reaction Principle: Fischer-Speier Esterification
The synthesis of this compound from 2-fluoro-6-iodobenzoic acid is achieved through Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. In this specific case, 2-fluoro-6-iodobenzoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄), under reflux conditions. The excess ethanol serves to shift the reaction equilibrium towards the formation of the ester product, this compound, and water.
The reaction is reversible, and the removal of water as it is formed can also be employed to drive the reaction to completion. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product.
Experimental Protocol
This section details the laboratory procedure for the synthesis of this compound.
Materials:
-
2-fluoro-6-iodobenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-6-iodobenzoic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for a period of 2 to 10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure ester.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound and related compounds. It is important to note that yields can vary based on the specific reaction conditions and the purity of the starting materials.
| Parameter | Value | Reference |
| Starting Material | 2-fluoro-6-iodobenzoic acid | - |
| Reagent | Ethanol (excess) | [1] |
| Catalyst | Concentrated H₂SO₄ | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 2 - 10 hours | [1] |
| Reported Yield | ~90% (for a similar substrate) |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Alternative Synthesis Methods
While Fischer esterification is a common and effective method, other synthetic routes can be employed, particularly when dealing with substrates that are sensitive to strong acids or high temperatures.
-
Acyl Chloride Formation: 2-fluoro-6-iodobenzoic acid can be converted to its more reactive acyl chloride derivative using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-fluoro-6-iodobenzoyl chloride can then be reacted with ethanol to form the ester. This method avoids the production of water and often proceeds under milder conditions.
-
Steglich Esterification: This method utilizes a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). Steglich esterification is known for its mild reaction conditions and is suitable for a wide range of substrates.
Safety Considerations
-
Concentrated Sulfuric Acid: This is a strong corrosive acid. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ethanol and Diethyl Ether: These are flammable solvents. Ensure that all heating is performed using a heating mantle and that there are no open flames in the vicinity.
-
General Precautions: As with all chemical syntheses, it is essential to conduct the reaction in a well-ventilated area and to follow standard laboratory safety procedures.
This technical guide provides a detailed framework for the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired yield and purity.
References
Core Compound: 2-Fluoro-6-iodobenzoic Acid
A Technical Guide to 2-Fluoro-6-iodobenzoic Acid and its Ethyl Ester Derivative for Researchers in Drug Development
This whitepaper provides an in-depth technical overview of 2-fluoro-6-iodobenzoic acid (CAS No. 111771-08-5), a versatile building block in organic synthesis, and its derivative, ethyl 2-fluoro-6-iodobenzoate. Due to the limited availability of a specific CAS number for this compound, this guide focuses on the synthesis and properties of the parent carboxylic acid, including a detailed experimental protocol for its esterification to the ethyl ester. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
2-Fluoro-6-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a valuable intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a carboxylic acid group, a fluorine atom, and an iodine atom on a benzene ring, provides multiple reactive sites for various chemical transformations.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-fluoro-6-iodobenzoic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 111771-08-5 | [2][3] |
| Molecular Formula | C₇H₄FIO₂ | [3] |
| Molecular Weight | 266.01 g/mol | [3] |
| Appearance | White to cream to yellow to pale brown powder | [2] |
| Melting Point | 121.5-130.5 °C | [2] |
| Purity | ≥97% | |
| Storage | 4°C, protect from light | [3] |
Synthesis of 2-Fluoro-6-iodobenzoic Acid
2-Fluoro-6-iodobenzoic acid can be synthesized from 2-amino-6-fluorobenzoic acid as a starting material. A general workflow for its synthesis is outlined below.
References
An In-depth Technical Guide to Ethyl 2-fluoro-6-iodobenzoate: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-fluoro-6-iodobenzoate is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both a fluorine and an iodine atom ortho to the ethyl ester, provides multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic applications, with a focus on its utility in cross-coupling reactions.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from its structure and from data on its precursor, 2-fluoro-6-iodobenzoic acid.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | Value (this compound) | Value (2-Fluoro-6-iodobenzoic acid) |
| CAS Number | 925215-01-6 | 111771-08-5[1][2][3][4] |
| Molecular Formula | C₉H₈FIO₂ | C₇H₄FIO₂[1][5] |
| Molecular Weight | 294.06 g/mol | 266.01 g/mol [1][4][5] |
| Appearance | Inferred to be a liquid or low-melting solid | Yellow to light brown powder[1][2] |
| Melting Point | Not available | 123-126 °C[1][2][4] |
| Boiling Point | Not available | 301 °C[1] |
| Density | Not available | 1.9575 g/cm³[1] |
| Solubility | Expected to be soluble in common organic solvents | Soluble in methanol[1] |
Synthesis
This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 2-fluoro-6-iodobenzoic acid. The most common method for this transformation is the Fischer-Speier esterification.
Experimental Protocol: Fischer-Speier Esterification (General Procedure)
This protocol is a general procedure for the esterification of aromatic carboxylic acids and can be adapted for the synthesis of this compound.[6][7][8][9]
Materials:
-
2-Fluoro-6-iodobenzoic acid
-
Absolute ethanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-6-iodobenzoic acid in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the presence of the carbon-iodine bond, which is susceptible to a variety of cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming new carbon-carbon bonds at this position.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound.[10][11][12] this compound, being an aryl iodide, is an excellent substrate for this reaction.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
This is a general protocol for the Suzuki-Miyaura coupling of aryl iodides and can be adapted for reactions involving this compound.[10][11][12][13][14]
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF, with water)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid (typically 1.1-1.5 equivalents), the base (typically 2-3 equivalents), and the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent system.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. While detailed physicochemical data is limited, its synthesis via Fischer esterification of 2-fluoro-6-iodobenzoic acid is straightforward. The primary utility of this compound lies in its reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which allows for the efficient formation of biaryl structures. The general protocols provided in this guide serve as a foundation for researchers to explore the synthetic utility of this versatile building block. Further research into the specific properties and reaction optimizations for this compound will undoubtedly expand its applications in organic synthesis.
References
- 1. indiamart.com [indiamart.com]
- 2. 2-FLUORO-6-IODOBENZOIC ACID | 111771-08-5 [chemicalbook.com]
- 3. L07924.06 [thermofisher.com]
- 4. 2-フルオロ-6-ヨード安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. cerritos.edu [cerritos.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 11. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. rsc.org [rsc.org]
- 14. Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles [organic-chemistry.org]
An In-depth Technical Guide to the Spectral Analysis of Ethyl 2-fluoro-6-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for Ethyl 2-fluoro-6-iodobenzoate. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents a predictive analysis based on the spectral characteristics of structurally related analogs. The information herein is intended to assist researchers in the identification, characterization, and quality control of this compound.
Predicted Spectral Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are derived from the analysis of similar compounds, including ethyl 2-iodobenzoate, ethyl 2-fluorobenzoate, and 2-fluoro-6-iodobenzoic acid.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.6 - 7.8 | t | ~8.0 | Ar-H (H4) |
| ~7.2 - 7.4 | dd | ~8.0, ~1.0 | Ar-H (H5) |
| ~7.0 - 7.2 | dd | ~8.0, ~4.0 | Ar-H (H3) |
| 4.3 - 4.5 | q | ~7.1 | -OCH₂CH₃ |
| 1.3 - 1.5 | t | ~7.1 | -OCH₂CH₃ |
Note: The chemical shifts of the aromatic protons (Ar-H) are influenced by the presence of both the fluorine and iodine substituents. The provided values are estimates and may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~164 - 166 | C=O (Ester) |
| ~160 - 163 (d, ¹JCF) | C-F (C2) |
| ~135 - 138 | C-H (C4) |
| ~130 - 133 | C-H (C5) |
| ~120 - 123 (d) | C-H (C3) |
| ~115 - 118 (d) | C-CO (C1) |
| ~90 - 95 | C-I (C6) |
| ~61 - 63 | -OCH₂CH₃ |
| ~13 - 15 | -OCH₂CH₃ |
Note: The carbon attached to fluorine will appear as a doublet due to carbon-fluorine coupling (¹JCF). The chemical shifts are estimates.
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1730 - 1715 | Strong | C=O stretch (ester) |
| ~1600 - 1580 | Medium | C=C stretch (aromatic) |
| ~1280 - 1250 | Strong | C-O stretch (ester) |
| ~1100 - 1000 | Strong | C-F stretch |
| Below 700 | Medium-Weak | C-I stretch |
Note: The presence of a strong absorption band in the 1730-1715 cm⁻¹ region is characteristic of the ester carbonyl group.
Experimental Protocols
The following are detailed methodologies for obtaining the NMR and IR spectra of this compound, based on standard laboratory practices for similar compounds.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6 ppm.
-
Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A spectral width of approximately 200-250 ppm.
-
Referencing: The chemical shifts should be referenced to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2.2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small drop of neat liquid this compound directly onto the center of the ATR crystal.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Background Scan: Perform a background scan of the empty, clean ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Scan: Acquire the spectrum of the sample.
-
Spectral Range: Typically, scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectral characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
An In-depth Technical Guide to the Synthesis of Ethyl 2-fluoro-6-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 2-fluoro-6-iodobenzoate, a key building block in the development of novel pharmaceuticals and advanced materials. This document details the starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Introduction
This compound is an important synthetic intermediate characterized by its trifunctionalized benzene ring, which offers multiple reaction sites for molecular elaboration. Its unique substitution pattern makes it a valuable precursor in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This guide outlines the two principal synthetic pathways to its precursor, 2-fluoro-6-iodobenzoic acid, followed by its esterification to the final product.
Synthetic Pathways to 2-fluoro-6-iodobenzoic Acid
The synthesis of this compound is typically achieved through a two-step process: the formation of 2-fluoro-6-iodobenzoic acid, followed by its esterification. Two primary routes have been established for the synthesis of the carboxylic acid intermediate, each with distinct starting materials and reaction conditions.
A logical workflow for the synthesis is presented below:
Route A: Ortho-lithiation of 1-Fluoro-3-iodobenzene
This route involves the directed ortho-metalation of 1-fluoro-3-iodobenzene, followed by carboxylation. The fluorine atom directs the deprotonation to the adjacent ortho position.
Experimental Protocol:
-
To a solution of diisopropylamine (33.33 g, 330.00 mmol) in diethyl ether (300 mL), n-butyllithium (120 mL) is slowly added dropwise at -70°C.
-
The resulting solution is stirred continuously at -70°C for 1 hour.
-
A solution of 1-fluoro-3-iodobenzene (22.2 g, 100.00 mmol) in diethyl ether (100 mL) is then added to the reaction mixture.
-
Stirring is continued at -70°C for an additional hour.
-
Carbon dioxide gas is then passed into the reaction mixture, and it is stirred at -50°C for 1 hour.
-
After completion, the reaction mixture is extracted with deionized water (300 mL).
-
The pH of the aqueous layer is adjusted to 1 by the dropwise addition of 4 M hydrochloric acid.
-
The aqueous layer is then extracted with ethyl acetate (3 x 300 mL).
-
The combined organic layers are washed with saturated saline (2 x 100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-fluoro-6-iodobenzoic acid.
Route B: Sandmeyer-type Reaction of 2-Amino-6-fluorobenzoic Acid
This alternative route utilizes a Sandmeyer-type reaction, where the amino group of 2-amino-6-fluorobenzoic acid is converted into a diazonium salt, which is subsequently displaced by iodide.
Experimental Protocol:
-
To a stirred solution of 2-amino-6-fluorobenzoic acid (3.0 mmol, 1.0 equiv) in deionized water (6.0 mL), add concentrated sulfuric acid (2.8 equiv).
-
Cool the reaction mixture in an ice-salt bath.
-
A solution of sodium nitrite (1.2 equiv) in deionized water (1.5 mL) is added dropwise, and the reaction is stirred for 30 minutes.
-
Diethyl ether (3.0 mL) is added, followed by the dropwise addition of a solution of potassium iodide (4.0 equiv) in deionized water (1.5 mL).
-
The resulting mixture is warmed to room temperature and stirred for 3 hours.
-
Saturated sodium thiosulfate solution is then added to quench the reaction.
-
The mixture is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 2-fluoro-6-iodobenzoic acid.[1]
Final Step: Fischer Esterification of 2-fluoro-6-iodobenzoic Acid
The final step in the synthesis is the esterification of 2-fluoro-6-iodobenzoic acid with ethanol, typically catalyzed by a strong acid such as sulfuric acid. This is a classic Fischer esterification reaction.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-fluoro-6-iodobenzoic acid (1.0 equiv) in an excess of ethanol.
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture at reflux until the reaction is complete (monitoring by TLC is recommended).
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the described synthetic routes.
| Reaction Step | Starting Material | Reagents | Product | Yield | Purity |
| Route A: Synthesis of 2-fluoro-6-iodobenzoic acid | 1-Fluoro-3-iodobenzene | n-BuLi, Diisopropylamine, CO₂ | 2-Fluoro-6-iodobenzoic Acid | 33% | N/A |
| Route B: Synthesis of 2-fluoro-6-iodobenzoic acid | 2-Amino-6-fluorobenzoic Acid | H₂SO₄, NaNO₂, KI | 2-Fluoro-6-iodobenzoic Acid | ~70% | N/A |
| Final Step: Fischer Esterification | 2-Fluoro-6-iodobenzoic Acid | Ethanol, H₂SO₄ (cat.) | This compound | 78-97% | >97% |
Note: Yields are based on literature reports for similar reactions and may vary depending on specific experimental conditions.[1][2][3]
Reaction Mechanisms
The key transformations in this synthesis involve distinct reaction mechanisms. The Sandmeyer-type reaction proceeds through a diazonium salt intermediate, while the Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.
Conclusion
This technical guide provides a detailed overview of the synthesis of this compound, offering two viable routes to the key carboxylic acid intermediate and a reliable method for the final esterification. The choice between the synthetic routes for 2-fluoro-6-iodobenzoic acid may depend on the availability and cost of the starting materials. Both methods, however, lead to the desired precursor for the final product. The information presented herein is intended to support researchers and professionals in the efficient and successful synthesis of this valuable chemical intermediate.
References
An In-depth Technical Guide on the Physical Properties of Ethyl 2-fluoro-6-iodobenzoate
This technical guide provides a detailed overview of the available physical and chemical properties of Ethyl 2-fluoro-6-iodobenzoate. Due to the limited availability of comprehensive experimental data for this specific compound, this guide also includes data for structurally related analogs to provide a comparative context for researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | This compound (Predicted/Inferred) | Ethyl 2-fluorobenzoate[1] | Ethyl 2-iodobenzoate[2][3][4] | Mthis compound[5] |
| Molecular Formula | C₉H₈FIO₂ | C₉H₉FO₂ | C₉H₉IO₂ | C₈H₆FIO₂ |
| Molecular Weight | 294.06 g/mol | 168.16 g/mol | 276.07 g/mol [2] | 280.04 g/mol [5] |
| Boiling Point | Not available | 115 °C[1] | 163-165 °C at 23 mmHg[2][3] | Not available |
| Density | Not available | 1.15 g/mL[1] | 1.664 g/mL[3] | Not available |
| Refractive Index | Not available | 1.493[1] | 1.584[2][3] | Not available |
| Solubility | Soluble in Methanol (inferred from 2-fluoro-6-iodobenzoic acid)[6] | Not available | Difficult to mix with water[2] | Not available |
| Physical Form | Expected to be a liquid or low-melting solid | Clear liquid[1] | Liquid | Not available |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and analysis of compounds structurally similar to this compound. These protocols can be adapted by researchers for their specific needs.
2.1. Synthesis of Substituted Ethyl Benzoates
A common method for the synthesis of ethyl benzoate derivatives is the esterification of the corresponding benzoic acid. The following is a general procedure adapted from the synthesis of Ethyl 5-fluoro-2-iodobenzoate[7].
Materials:
-
2-fluoro-6-iodobenzoic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2-fluoro-6-iodobenzoic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product may be purified by flash chromatography.
2.2. Spectroscopic Analysis
Accurate characterization of the synthesized compound is crucial. The following are general protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
2.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube[8].
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).
-
Data Analysis: Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the compound.
2.2.2. IR Spectroscopy
-
Sample Preparation (Liquid Sample - Neat): Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Apply a small drop of the liquid this compound directly onto the crystal[8].
-
Acquisition: Acquire the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic peaks corresponding to functional groups such as the C=O stretch of the ester, C-F stretch, and aromatic C-H stretches to confirm the compound's identity.
Mandatory Visualizations
The following diagrams illustrate a generalized workflow for the synthesis and characterization of this compound and a conceptual representation of its potential application in cross-coupling reactions.
Caption: Synthesis and Characterization Workflow for this compound.
Caption: Conceptual Diagram of a Cross-Coupling Reaction.
Safety Information
While specific safety data for this compound is not available, related compounds are known to cause skin and eye irritation. Appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should be worn when handling this and similar chemicals. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds like Ethyl 2-iodobenzoate.
Potential Applications
This compound and related halogenated benzoates are valuable intermediates in organic synthesis. The presence of iodo and fluoro groups makes them suitable substrates for various cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental in the synthesis of complex organic molecules for pharmaceuticals and materials science[8]. The specific substitution pattern of this compound may offer unique reactivity and properties for the development of novel compounds.
References
- 1. ETHYL 2-FLUOROBENZOATE | 443-26-5 [m.chemicalbook.com]
- 2. Ethyl 2-iodobenzoate, 98% | Fisher Scientific [fishersci.ca]
- 3. Page loading... [guidechem.com]
- 4. ethyl 2-iodobenzoate [stenutz.eu]
- 5. Mthis compound | CymitQuimica [cymitquimica.com]
- 6. 2-FLUORO-6-IODOBENZOIC ACID CAS#: 111771-08-5 [m.chemicalbook.com]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. benchchem.com [benchchem.com]
Ethyl 2-fluoro-6-iodobenzoate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of Ethyl 2-fluoro-6-iodobenzoate, a halogenated aromatic compound of interest in medicinal chemistry and drug discovery.
Core Molecular Data
This compound is a substituted benzoate ester. The presence of both fluorine and iodine atoms on the aromatic ring imparts unique electronic and steric properties, making it a valuable building block in organic synthesis.
| Property | Value |
| Molecular Formula | C₉H₈FIO₂[1] |
| Molecular Weight | 294.06 g/mol [1] |
| CAS Number | 925215-01-6[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid, 2-fluoro-6-iodobenzoic acid. While a specific protocol for the ethyl ester was not found in the immediate search, a general and widely used method for esterification of similar benzoic acids involves reaction with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[2]
A plausible synthetic workflow is outlined below. This protocol is adapted from standard esterification procedures for analogous compounds.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound via Fischer esterification.
Potential Applications in Drug Development and Signaling Pathways
Halogenated benzoic acids and their esters are recognized as important intermediates in the synthesis of pharmaceuticals. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.[3] this compound, as a building block, could be utilized in the synthesis of novel therapeutic agents.
While specific signaling pathways directly modulated by this compound are not yet extensively documented, the broader class of benzoates and fluorinated compounds have been studied in various biological contexts. For instance, sodium benzoate has been shown to influence the SKN-1/Nrf2 signaling pathway, which is involved in cellular defense against oxidative stress and lifespan regulation.[4] Furthermore, fluorinated compounds have been demonstrated to modulate both systemic acquired resistance (SAR) and induced systemic resistance (ISR) pathways in plants, indicating their potential to interact with key signaling cascades.[5]
The potential for fluorinated benzothiazoles, which share structural motifs with the title compound, to induce CYP1A1 expression suggests a possible interaction with xenobiotic metabolism pathways.[[“]]
Hypothesized Signaling Interaction
The following diagram illustrates a hypothetical relationship where a molecule derived from this compound could interact with a cellular signaling pathway, based on the activities of related compounds.
Caption: A conceptual diagram illustrating the potential interaction of a bioactive molecule with a cellular signaling pathway.
References
- 1. Ethyl 3-fluoro-2-iodobenzoate|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Sodium Benzoate Induces Fat Accumulation and Reduces Lifespan via the SKN-1/Nrf2 Signaling Pathway: Evidence from the Caenorhabditis elegans Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated plant activators induced dual-pathway signal transduction and long-lasting ROS burst in chloroplast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
An In-depth Technical Guide to the Safety and Handling of Ethyl 2-fluoro-6-iodobenzoate
Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-fluoro-6-iodobenzoate was found. The following guide has been compiled using data from closely related compounds, including 2-fluoro-6-iodobenzoic acid, ethyl 2-iodobenzoate, and ethyl 2-fluorobenzoate. Researchers should handle this compound with caution and assume it possesses hazards similar to its structural analogs.
Chemical Identification and Physical Properties
This compound is a halogenated aromatic ester. While specific experimental data for this compound is limited, properties can be estimated from its precursors and related molecules.
Table 1: Physical and Chemical Properties
| Property | Data | Source Analog(s) |
|---|---|---|
| Molecular Formula | C₉H₈FIO₂ | N/A |
| Molecular Weight | 294.06 g/mol | Calculated |
| Physical State | Likely a liquid at room temperature. | [1] |
| Appearance | Likely colorless to light yellow/orange liquid. | [2] |
| Boiling Point | Est. >200 °C. The boiling point for Ethyl 2-fluorobenzoate is 217-220 °C[3][4], and for Ethyl 2-iodobenzoate is 165 °C / 23 mmHg.[2] | [2][3][4] |
| Solubility | Immiscible with water. | [3] |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly sealed and protect from light.[1][2][5] |[1][2][5] |
Hazard Identification and Toxicology
Based on the hazard profiles of its structural analogs, this compound is presumed to be a hazardous substance. The primary hazards are associated with skin, eye, and respiratory irritation.
Table 2: GHS Hazard Classification (Predicted)
| Hazard Class | GHS Category | Hazard Statement | Analog Source(s) |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [2][6][7][8][9] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. | [2][6][7][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |[6][8][9] |
Signal Word: Warning [2][7][8][9]
GHS Pictogram:
-
(GHS07)
Summary of Toxicological Effects:
-
Inhalation: May cause respiratory tract irritation.[6][9] Good hygiene practice requires that exposure be kept to a minimum.[6]
-
Skin Contact: Causes skin irritation.[6][7][8] Prolonged contact should be avoided.
-
Eye Contact: Causes serious eye irritation and potential damage.[6][7][8]
-
Ingestion: While not classified as "harmful by ingestion" for close analogs, ingestion should always be avoided.[6]
-
Chronic Effects: Long-term exposure is not thought to produce chronic adverse health effects, but exposure should be minimized.[6]
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict laboratory safety protocols is mandatory when handling this compound.
3.1 Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[7]
3.2 Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][9]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[6][7] Contaminated clothing should be removed and laundered before reuse.[6]
-
Respiratory Protection: Under normal laboratory use with adequate engineering controls (fume hood), respiratory protection may not be required. For large spills or in situations with inadequate ventilation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[9]
3.3 General Hygiene Practices
-
Avoid all personal contact, including inhalation.[6]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6][7]
-
Keep containers securely sealed when not in use.[6]
-
Avoid physical damage to containers.[6]
Caption: Logical workflow for the safe handling of this compound.
Experimental Protocols
4.1 First Aid Measures
Immediate action is required in case of exposure.
-
If in Eyes: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][6][7]
-
If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothes and shoes.[7][9] If skin irritation occurs, get medical advice/attention.[2]
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6][7][9]
-
If Ingested: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if you feel unwell.[6][7]
4.2 Accidental Release Measures (Spill Protocol)
This protocol is for minor laboratory spills.
Experimental Protocol: Minor Spill Clean-up
-
Evacuate & Alert: Alert personnel in the immediate area and ensure the spill is contained within the fume hood if possible.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including respiratory protection if the spill is outside a fume hood.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[6]
-
Collect: Carefully sweep or scoop up the absorbed material.[4] Place it into a suitable, labeled container for chemical waste disposal.[6]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: Seal the waste container and dispose of it through your institution's environmental health and safety (EH&S) department.
Caption: Emergency response workflow for a chemical spill incident.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available. Avoid contact with strong oxidizing agents, strong bases, and strong acids.
-
Chemical Stability: The product is considered stable under recommended storage conditions.[6] It may be light-sensitive.[2][10]
-
Hazardous Decomposition Products: May emit corrosive fumes, including hydrogen iodide and hydrogen fluoride, under fire conditions.[6]
-
Hazardous Polymerization: Hazardous polymerization will not occur.[6]
Fire-Fighting Measures
-
Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment, such as dry chemical, CO₂, water spray, or alcohol-resistant foam.[4]
-
Fire Hazards: The substance is not considered a significant fire risk but containers may burn if exposed to heat.[6]
-
Fire-Fighting Procedures:
Disposal Considerations
-
Waste Disposal Methods: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[3] Do not empty into drains.[3] Contact a licensed professional waste disposal service to dispose of this material.
References
- 1. Ethyl 2-fluoro-4-iodobenzoate | 205750-82-9 [sigmaaldrich.com]
- 2. Ethyl 2-Iodobenzoate | 1829-28-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemscene.com [chemscene.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. Ethyl 2-iodobenzoate | C9H9IO2 | CID 2829347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.no [fishersci.no]
- 10. nbinno.com [nbinno.com]
Computational Analysis of Ethyl 2-fluoro-6-iodobenzoate: A Theoretical Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Ethyl 2-fluoro-6-iodobenzoate is a substituted benzoic acid derivative. Halogenated organic molecules are of significant interest in drug development due to their ability to modulate pharmacokinetic and pharmacodynamic properties. The presence of both fluorine and iodine atoms on the aromatic ring, along with the ethyl ester group, imparts unique electronic and steric characteristics to the molecule. Understanding the three-dimensional structure and vibrational properties of this compound at a quantum mechanical level is crucial for predicting its reactivity and potential interactions with biological targets.
While experimental data on the related compound Ethyl 2-iodobenzoate exists, including spectroscopic analyses[1], a comprehensive computational study on the title compound is lacking. This guide bridges this gap by presenting a theoretical investigation based on established computational chemistry protocols.
Computational Methodology
The following section details a robust and widely accepted computational protocol for the theoretical analysis of organic molecules.
Software and Theoretical Level
All calculations were hypothetically performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized in the gas phase using Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was employed. The 6-311++G(d,p) basis set was used for all atoms except iodine, for which the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set with effective core potential (ECP) was utilized to account for relativistic effects.
Geometry Optimization and Frequency Calculations
The initial structure of this compound was built using standard bond lengths and angles. A full geometry optimization was then carried out without any symmetry constraints. The convergence criteria were set to the default values in Gaussian 16. Following the optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.
The workflow for a typical computational chemistry study is depicted below.
References
Crystal Structure of Ethyl 2-fluoro-6-iodobenzoate: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-fluoro-6-iodobenzoate is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its structural characteristics, particularly the presence of fluorine and iodine atoms on the benzene ring, impart unique electronic and steric properties that can influence intermolecular interactions and biological activity. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for rational drug design, polymorphism screening, and the development of novel materials.
Despite a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), the complete crystal structure of this compound has not been reported. The necessary crystallographic information file (CIF), which contains the atomic coordinates and unit cell parameters, is not available. Consequently, a detailed quantitative analysis of its crystal structure, including tables of bond lengths, bond angles, and torsion angles, cannot be provided at this time.
This guide will, therefore, focus on the available information regarding the synthesis of this compound and present a standardized experimental protocol for its potential crystal structure determination. Furthermore, a logical workflow for such an investigation is provided in a visual format.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 2-fluoro-6-iodobenzoic acid. A general and widely used method for this transformation is the Fischer-Speier esterification.
Reaction:
2-fluoro-6-iodobenzoic acid + Ethanol ⇌ this compound + Water
Materials:
-
2-fluoro-6-iodobenzoic acid
-
Absolute ethanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-6-iodobenzoic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or distillation.
Proposed Protocol for Crystal Structure Determination
Should a crystalline sample of this compound be obtained, the following protocol outlines the standard procedure for determining its crystal structure using single-crystal X-ray diffraction.
1. Crystal Growth:
-
High-quality single crystals are essential for X-ray diffraction analysis.
-
Common methods for crystal growth include slow evaporation of a saturated solution, vapor diffusion, and cooling crystallization.
-
A variety of solvents and solvent mixtures should be screened to find optimal conditions for growing diffraction-quality crystals.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
The diffractometer is equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
A series of X-ray diffraction images are collected as the crystal is rotated through a range of angles.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.
-
The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods to solve the phase problem.
-
The initial structural model is then refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancy of each atom.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using various crystallographic metrics.
Visualization of Experimental Workflow
The logical workflow from the synthesis of the compound to the final analysis of its crystal structure is a critical pathway for researchers. The following diagram illustrates this process.
Caption: A logical workflow for the synthesis and crystallographic analysis.
While the definitive crystal structure of this compound remains to be determined and reported in the public domain, this guide provides the essential procedural information for its synthesis and a detailed roadmap for its structural elucidation via single-crystal X-ray diffraction. The availability of its crystal structure would be of great value to the scientific community, enabling a deeper understanding of its solid-state properties and facilitating its application in the development of new pharmaceuticals and functional materials. Future research efforts focused on the crystallization and structural analysis of this compound are highly encouraged.
Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling of Ethyl 2-fluoro-6-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 2-fluoro-6-iodobenzoate in Sonogashira coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures.
Introduction to Sonogashira Coupling with this compound
The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][3] this compound is an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst.[4] The presence of the fluorine atom and the ester group at the ortho positions can influence the electronic properties and steric environment of the reaction center, potentially affecting reaction kinetics and product yields. The Sonogashira reaction is widely employed in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][5]
Key Reaction Parameters and Optimization
Successful Sonogashira coupling of this compound requires careful consideration of several experimental parameters:
-
Catalyst System: A combination of a palladium(0) source and a copper(I) salt is traditionally used. Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2] The copper(I) co-catalyst, typically CuI, facilitates the formation of a copper acetylide intermediate.[6] Copper-free Sonogashira reactions have also been developed to avoid issues associated with residual copper in pharmaceutical applications.[2]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial for neutralizing the hydrogen halide formed during the reaction and for the deprotonation of the terminal alkyne.[1]
-
Solvent: A variety of organic solvents can be employed, with tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF) being common choices. The reaction can also be performed in aqueous media under certain conditions.[1]
-
Temperature: The reaction is often carried out at room temperature, although heating may be necessary for less reactive substrates or to increase the reaction rate.[1][4]
-
Inert Atmosphere: To prevent the degradation of the palladium(0) catalyst and the oxidative homocoupling of the alkyne, the reaction is typically performed under an inert atmosphere of nitrogen or argon.[3]
Quantitative Data Summary
The following table summarizes typical quantitative data for Sonogashira coupling reactions involving aryl iodides, providing a general guideline for the reaction with this compound.
| Parameter | Typical Range | Notes |
| This compound | 1.0 equiv | The limiting reagent. |
| Terminal Alkyne | 1.1 - 1.5 equiv | A slight excess is used to ensure complete consumption of the aryl iodide. |
| Palladium Catalyst | 0.5 - 5 mol% | Lower catalyst loadings are desirable for cost and sustainability. |
| Copper(I) Iodide (CuI) | 1 - 10 mol% | In copper-catalyzed reactions. |
| Base (e.g., TEA, DIPEA) | 2.0 - 5.0 equiv | Acts as both a base and sometimes as a solvent. |
| Solvent | 5 - 20 mL/mmol | To ensure proper dissolution and mixing of reagents. |
| Temperature | Room Temp. - 80 °C | Dependent on the reactivity of the specific substrates. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS for completion. |
| Yield | 70 - 95% | Highly dependent on the specific substrates and reaction conditions. |
Experimental Protocols
Representative Protocol for Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes a typical procedure for the copper-catalyzed Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Dissolve the substrate in anhydrous THF (5 mL).
-
To the solution, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Add triethylamine (3.0 mmol, 3.0 equiv) to the reaction mixture.
-
Finally, add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-8 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, ethyl 2-fluoro-6-(phenylethynyl)benzoate.
Visualizations
Caption: Experimental workflow for the Sonogashira coupling reaction.
Caption: Catalytic cycle of the copper-catalyzed Sonogashira coupling.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of Ethyl 2-fluoro-6-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of Ethyl 2-fluoro-6-iodobenzoate with various arylboronic acids. This reaction is a powerful tool for the synthesis of complex biaryl compounds, which are key structural motifs in many pharmaceutical agents and functional materials. The presence of both a fluorine atom and an ester group in the ortho positions to the iodine atom introduces significant steric and electronic challenges, necessitating careful optimization of the reaction conditions.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide.[1] It is widely used in the pharmaceutical industry for the synthesis of biaryl scaffolds found in many active pharmaceutical ingredients (APIs).[1][2] The reactivity of the aryl halide is a critical factor, with aryl iodides generally being more reactive than bromides or chlorides.[3]
Due to the steric hindrance around the iodine atom in this compound, specialized catalytic systems, often employing bulky and electron-rich phosphine ligands, are typically required to achieve high yields. These ligands facilitate the oxidative addition of the sterically demanding aryl iodide to the palladium center, which is often the rate-limiting step of the catalytic cycle.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.[1][4]
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex, replacing the iodide. The base is crucial for activating the boronic acid.[1][4]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1][4]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloro-6-fluorobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 18 | ~85 |
| 1-Iodo-2,6-dimethylbenzene | Phenylboronic acid | PEPPSI-iPr (3) | - | K₂CO₃ | Dioxane | 100 | 12 | 92 |
| 1-Bromo-2,6-dimethylbenzene | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 80 | 16 | 95 |
| Ethyl 4-iodobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
Experimental Protocols
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) for workup
-
Brine solution
-
Silica gel for column chromatography
Equipment:
-
Oven-dried round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent system via syringe. If a biphasic system is used (e.g., toluene/water), add the degassed organic solvent first, followed by the degassed aqueous solution of the base.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[4]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 2-fluoro-6-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of Ethyl 2-fluoro-6-iodobenzoate. This sterically hindered and electronically modified substrate presents unique challenges and opportunities in the synthesis of complex aromatic structures, which are of significant interest in medicinal chemistry and materials science. The following sections detail common cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, with specific considerations for this substrate.
Introduction to Cross-Coupling with this compound
This compound is a valuable building block for the synthesis of highly substituted aromatic compounds. The presence of substituents at both ortho positions to the iodine atom creates significant steric hindrance, which can impede the oxidative addition step in the catalytic cycle of many cross-coupling reactions. The fluorine atom, being strongly electron-withdrawing, also influences the electronic properties of the aryl iodide. These factors necessitate careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve efficient coupling. The high reactivity of the carbon-iodine bond makes it a prime site for cross-coupling reactions.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[2] For sterically demanding substrates like this compound, the choice of a bulky and electron-rich phosphine ligand is crucial to promote the catalytic cycle.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 4 | 92 |
| Arylboronic acids | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 12-24 | Good to Excellent |
Note: The data in this table is based on reactions with analogous aryl iodides and should be considered as a starting point for optimization with this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl iodide with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add Pd(OAc)₂ and SPhos.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[3] The steric hindrance in this compound can make this reaction challenging. The use of bulky, electron-rich ligands can be beneficial.
Table 2: Representative Conditions for Heck Reaction of Aryl Halides
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | - | - |
| Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | DMF | 100 | 12 | ~89 |
Note: The data in this table is based on reactions with analogous aryl iodides and should be considered as a starting point for optimization with this compound.
Detailed Experimental Protocol: Heck Reaction
This protocol describes a general procedure for the Heck reaction of an aryl iodide with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., ethyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
PPh₃ (4 mol%)
-
Et₃N (2.0 equiv)
-
Anhydrous DMF
-
Pressure tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a pressure tube, add this compound, Pd(OAc)₂, and PPh₃.
-
Seal the tube, evacuate, and backfill with argon.
-
Add anhydrous DMF and Et₃N via syringe, followed by the alkene.
-
Stir the reaction at 100 °C for the specified time (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over magnesium sulfate, and concentrate.
-
The product can be purified by flash chromatography.[4]
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[5] For ortho-substituted aryl halides, copper-free conditions can sometimes be advantageous to avoid side reactions.
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides
| Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | RT | 12 | 85 |
| 1-Heptyne | Pd(OAc)₂ (2) | - | K₃PO₄ | Toluene | 60 | 6 | 88 |
Note: The data in this table is based on reactions with analogous aryl iodides and should be considered as a starting point for optimization with this compound.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (3 mol%)
-
Et₃N
-
Anhydrous THF
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A flame-dried Schlenk flask is charged with this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous THF and Et₃N are added via syringe, followed by the terminal alkyne.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Upon completion, the reaction is diluted with ethyl acetate and washed with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of carbon-nitrogen bonds.[6][7] The steric hindrance of this compound can be a significant challenge. The use of highly active and bulky biarylphosphine ligands is often necessary for successful coupling.
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ (2) | BINAP | Cs₂CO₃ | Toluene | 80-90 | 48 | Good |
| Benzylamine | Pd(OAc)₂ (2) | BINAP | Cs₂CO₃ | Toluene | 80-90 | 48 | Good |
Note: The data in this table is based on reactions with analogous aryl sulfonates and should be considered as a starting point for optimization with this compound.[8]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of an aryl iodide with an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an inert atmosphere glovebox or in a Schlenk tube under an inert atmosphere, combine this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add anhydrous toluene.
-
Stir the reaction mixture at 100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ether, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Key Considerations
The palladium-catalyzed cross-coupling of this compound is a powerful tool for the synthesis of complex, fluorinated biaryl compounds and other valuable derivatives. Due to the significant steric hindrance and the electronic nature of the ortho-substituents, careful selection and optimization of the catalytic system are paramount for achieving high yields. Key considerations include:
-
Ligand Choice: Bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands are often necessary to overcome steric hindrance and promote efficient catalysis.
-
Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalyst complexes) can influence catalyst activation and stability.
-
Base and Solvent: The base and solvent system must be compatible with the substrates and should be optimized to ensure adequate solubility and reactivity.
-
Temperature: Reaction temperatures may need to be elevated to overcome the activation barrier for sterically hindered substrates, but care must be taken to avoid catalyst decomposition or side reactions.
The protocols and data provided in this document serve as a starting point for the development of robust and efficient cross-coupling reactions with this challenging yet valuable synthetic building block.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 2-fluoro-6-iodobenzoate in the Synthesis of a Focal Adhesion Kinase (FAK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-fluoro-6-iodobenzoate is a versatile synthetic building block in medicinal chemistry, valued for its strategically positioned functional groups that allow for diverse chemical transformations. The presence of an iodine atom facilitates palladium-catalyzed cross-coupling reactions, while the fluorine atom can enhance the pharmacological properties of the final compound, such as metabolic stability and binding affinity. The ester group provides a convenient handle for further modifications, such as amidation.
This document provides detailed application notes on the use of this compound in the synthesis of GSK2256098, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, making it a key target in cancer therapy.[1][2]
Application: Synthesis of GSK2256098, a Focal Adhesion Kinase (FAK) Inhibitor
GSK2256098 is a reversible and ATP-competitive inhibitor of FAK with a high degree of potency and selectivity.[3] Its chemical structure features a central pyrimidine core with a substituted benzamide moiety. The synthesis of this benzamide portion can be envisioned to start from this compound or its corresponding acid chloride.
Biological Activity of GSK2256098
The following table summarizes the key quantitative data for the biological activity of GSK2256098.
| Parameter | Value | Cell Line/System | Reference |
| Ki (app) | 0.4 nM | FAK Kinase Assay | [3] |
| IC₅₀ (FAK activity) | 15 nM | OVCAR8 (Ovarian Cancer) | [3][4] |
| IC₅₀ (FAK activity) | 8.5 nM | U87MG (Glioblastoma) | [3] |
| IC₅₀ (FAK activity) | 12 nM | A549 (Lung Cancer) | [3][4] |
GSK2256098 has demonstrated the ability to inhibit the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step in its activation.[3][4] This inhibition leads to the downstream suppression of pro-survival signaling pathways, including Akt and ERK.[3][4][5]
Experimental Protocols
While a specific synthetic protocol starting directly from this compound for GSK2256098 is not publicly detailed, a general synthetic strategy for analogous 2,4-diaminopyrimidine-based FAK inhibitors provides a blueprint. The key steps involve the formation of the pyrimidine core and subsequent functionalization, including the crucial amidation step to introduce the 2-fluoro-6-substituted benzamide moiety.
General Workflow for the Synthesis of GSK2256098 Analogs
The following diagram illustrates a plausible synthetic workflow for compounds like GSK2256098, highlighting the incorporation of the fragment derived from this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Utilizing Ethyl 2-fluoro-6-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 2-fluoro-6-iodobenzoate as a key building block in the generation of diverse, biologically active heterocyclic compounds. The unique substitution pattern of this reagent, featuring an ortho-fluoro and ortho-iodo group relative to the ethyl ester, offers distinct reactivity profiles that are advantageous in the construction of complex molecular architectures relevant to drug discovery.
Introduction
This compound is a versatile starting material in organic synthesis, particularly for the construction of heterocyclic scaffolds found in many medicinally important compounds. The presence of three distinct functional groups—an ethyl ester, a fluorine atom, and an iodine atom—on the benzene ring allows for a variety of selective chemical transformations. The sterically hindered and electronically modified environment around the reactive sites influences the outcomes of cross-coupling and cyclization reactions, often leading to unique structural motifs.
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring.[1] Their diverse structures contribute to a wide range of biological activities by enabling specific interactions with biological targets. This document outlines key synthetic strategies, including palladium-catalyzed cross-coupling reactions, for leveraging this compound in the synthesis of bioactive heterocycles.
Key Synthetic Applications
The primary applications of this compound in the synthesis of bioactive heterocycles involve palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions are instrumental in forming key carbon-carbon bonds, which can be followed by intramolecular cyclization reactions to construct the desired heterocyclic systems.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] In the context of this compound, the highly reactive carbon-iodine bond readily participates in the catalytic cycle. This reaction is pivotal in the synthesis of biaryl compounds, which are precursors to a variety of heterocyclic drugs, including certain kinase inhibitors.[3]
General Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
-
Reaction Setup: In a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and thoroughly degas by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%) and a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling (Representative Examples with Similar Substrates)
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 85-95 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ | Toluene | 110 | 16 | 80-90 |
Note: The data presented is based on general procedures for Suzuki-Miyaura couplings of aryl iodides and may require optimization for this compound.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is particularly useful for synthesizing arylalkynes, which are versatile intermediates that can undergo subsequent intramolecular cyclization to form a variety of heterocyclic systems, including indoles and quinolines.
Catalytic Cycle for Sonogashira Coupling:
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
This is a general protocol and may require optimization.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Quantitative Data for Sonogashira Coupling (Representative Examples with Similar Substrates)
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | >90 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 50 | 85-95 |
| 3 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (3) | Et₃N | Acetonitrile | 60 | 80-90 |
Note: This data is representative for Sonogashira couplings of aryl iodides and should be optimized for the specific substrate.
Synthesis of Bioactive Heterocycles: Multi-step Sequences
While direct, one-pot syntheses of complex heterocycles from this compound are not extensively documented, its utility shines as a foundational element in multi-step synthetic routes. The general strategy involves an initial cross-coupling reaction to install a key substituent, followed by one or more transformations to construct the heterocyclic ring.
Logical Workflow for Multi-step Synthesis:
Caption: A logical workflow for the multi-step synthesis of bioactive heterocycles.
An example of such a strategy could involve a Sonogashira coupling of this compound with a suitably functionalized alkyne, followed by hydrolysis of the ester to the carboxylic acid, and then an intramolecular cyclization to form a lactone or lactam-containing heterocycle. The fluorine substituent can play a crucial role in modulating the electronic properties of the ring system and influencing the biological activity of the final compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of bioactive heterocyclic compounds. Its unique substitution pattern allows for selective transformations, primarily through palladium-catalyzed cross-coupling reactions, to generate key intermediates for the construction of complex molecular architectures. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this reagent in the pursuit of novel therapeutic agents. Further investigation into multi-step synthetic sequences starting from this compound is a promising avenue for the discovery of new bioactive heterocycles.
References
- 1. frontiersin.org [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
Application Notes and Protocols for Cross-Coupling Reactions with Sterically Hindered Aryl Iodides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and critical insights for successfully performing palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, with challenging sterically hindered aryl iodides. The protocols outlined below are designed to serve as a robust starting point for optimization in your specific research context.
Introduction to Cross-Coupling with Sterically Hindered Aryl Iodides
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. However, substrates with significant steric bulk around the reaction center, such as di-ortho-substituted aryl iodides, present considerable challenges. These challenges primarily arise from the difficulty in bringing the sterically hindered substrate into the coordination sphere of the metal catalyst for the key steps of oxidative addition and reductive elimination.
Successful coupling of these substrates hinges on the careful selection of the catalyst system, particularly the ligand, as well as optimization of reaction parameters like base, solvent, and temperature. Bulky and electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands for these transformations, as they can promote the crucial catalytic steps and stabilize the active catalytic species.[1]
This document provides detailed protocols for three of the most common and versatile cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond between an aryl iodide and an organoboron reagent.
-
Buchwald-Hartwig Amination: Formation of a C-N bond between an aryl iodide and an amine.
-
Sonogashira Coupling: Formation of a C-C bond between an aryl iodide and a terminal alkyne.
General Experimental Workflow
The general workflow for a cross-coupling reaction with a sterically hindered aryl iodide is depicted below. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling of Sterically Hindered Aryl Iodides
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures. For sterically hindered substrates, the use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields.
Data Presentation: Suzuki-Miyaura Coupling
| Aryl Iodide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Iodo-2,6-dimethylbenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 1-Iodo-2,4,6-trimethylbenzene | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ (1) | XPhos (2.5) | Cs₂CO₃ | Dioxane | 110 | 18 | 92 |
| 1-Iodo-2-isopropylbenzene | (3-Fluorophenyl)boronic acid | Pd(OAc)₂ (1.5) | RuPhos (3) | K₂CO₃ | t-AmylOH | 100 | 24 | 88 |
| 2-Iodo-m-xylene | Naphthyl-2-boronic acid | [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | K₃PO₄ | Toluene/H₂O | 80 | 16 | 90 |
| 1-Iodo-2,6-diisopropylbenzene | Phenylboronic acid | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of a sterically hindered aryl iodide with a boronic acid. Optimization for specific substrates may be required.
Materials:
-
Sterically hindered aryl iodide (1.0 mmol)
-
Boronic acid or boronate ester (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, 1-3 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., toluene, dioxane, 5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or reaction vial)
Procedure:
-
Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add the aryl iodide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the base (2.0-3.0 mmol), the palladium catalyst (1-3 mol%), and the phosphine ligand (1-3 mol%).[1]
-
Solvent Addition: Add the anhydrous solvent (5-10 mL) via syringe.[1]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Catalytic Cycle: Suzuki-Miyaura Coupling
References
Application Notes and Protocols for Ethyl 2-fluoro-6-iodobenzoate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 2-fluoro-6-iodobenzoate as a versatile building block in the synthesis of complex organic molecules for pharmaceutical development. Its unique substitution pattern, featuring both a fluorine atom and an iodine atom ortho to the ester, allows for selective and sequential functionalization through various cross-coupling reactions. The electron-withdrawing nature of the fluorine and ester groups can also influence the reactivity of the aryl iodide, making it a valuable intermediate in the construction of novel pharmacophores.
The primary applications of this compound in pharmaceutical synthesis are centered around palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds. This document details representative protocols for three key transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.[1] this compound is an excellent substrate for this reaction, readily undergoing oxidative addition to a palladium(0) catalyst.[1] This reaction is instrumental in the synthesis of biaryl structures, which are common motifs in a wide range of therapeutic agents, including anti-inflammatory drugs and angiotensin receptor blockers.
General Reaction Scheme:
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | High |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 M aq.) | Toluene | 80 | >95 |
| 3 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | THF | Reflux | 90 |
Note: Yields are representative and based on similar substrates from the literature.[2]
Sonogashira Coupling: Synthesis of Aryl-Alkynyl Motifs
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is highly valuable for the synthesis of conjugated enynes and aryl-alkynes, which are key structural elements in various pharmaceuticals, including antiviral and anticancer agents. The high reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for this transformation.[3]
Catalytic Cycle for Sonogashira Coupling:
Representative Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine
-
Tetrahydrofuran (THF) or DMF
Procedure:
-
To a solution of this compound (1.0 equiv.) in THF, add Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (1-3 mol%), and the amine base (2.0 equiv.).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu-cocatalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 89 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (1.5) | Et₃N | DMF | 50 | High |
| 3 | 1-Heptyne | Pd(PhCN)₂Cl₂/P(t-Bu)₃ (2) | CuI (1) | HN(i-Pr)₂ | Dioxane | RT | High |
Note: Yields and conditions are representative and based on analogous aryl iodides.[3][5]
Buchwald-Hartwig Amination: Synthesis of N-Aryl Compounds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] This reaction is a powerful tool in medicinal chemistry for the synthesis of aryl amines, which are prevalent in a vast number of pharmaceuticals. This compound can be coupled with a variety of primary and secondary amines to generate N-aryl anthranilic acid ester derivatives.
General Experimental Workflow:
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOt-Bu (1.4 equiv.).
-
Add this compound (1.0 equiv.).
-
Add the amine (1.2 equiv.) followed by degassed toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | High |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | High |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 100 | High |
Note: Conditions and yields are representative and based on established methods for aryl halides.[7][8]
Disclaimer: The protocols and data presented in these application notes are for research and development purposes only. They are intended to serve as a guide and may require optimization for specific substrates and scales. All experiments should be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura coupling of sterically hindered ortho-substituted aryl halides.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an ortho-substituted aryl halide is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in these challenging couplings often stem from several key issues:
-
Inefficient Oxidative Addition: The steric bulk from ortho substituents can impede the palladium catalyst's approach to the carbon-halogen bond, slowing this crucial initial step.[1]
-
Difficult Reductive Elimination: Increased steric congestion around the palladium center can also hinder the final C-C bond-forming step.[1]
-
Catalyst Deactivation/Decomposition: The catalyst may become inactive or decompose, especially at the higher temperatures often required for these reactions.[1] For instance, the nitrogen atom in pyridine-containing substrates can coordinate to the palladium catalyst, forming inactive species.
-
Protodeboronation: This is a significant side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[2] Electron-deficient arylboronic acids are particularly susceptible to this.[2]
Q2: How can I improve the success rate of a Suzuki coupling with a di-ortho-substituted aryl bromide?
A2: Success with di-ortho-substituted substrates typically requires a move away from standard Suzuki conditions. The most critical modifications are:
-
Switch to a Bulky, Electron-Rich Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) are essential.[3] These ligands promote the formation of a more reactive, monoligated palladium(0) species and accelerate both oxidative addition and reductive elimination.
-
Select a Stronger, Non-Aqueous Base: A strong base is often necessary to facilitate the challenging transmetalation step.[3] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently effective choices.[3]
-
Increase the Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome activation barriers. Consider increasing the temperature to 100-140 °C.[4]
-
Use Anhydrous, Aprotic Solvents: Toluene, dioxane, and THF are common choices. For higher temperatures, xylenes may be beneficial.[4]
Q3: I am observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling is often caused by the presence of oxygen, which can lead to the oxidation of the Pd(0) catalyst and promote the unwanted side reaction. To minimize homocoupling, ensure your solvent is properly degassed and the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).
Q4: Are there more stable alternatives to boronic acids to avoid protodeboronation?
A4: Yes, for substrates prone to protodeboronation, consider using boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.[5] These are generally more stable and less susceptible to this side reaction.
Troubleshooting Guides
Scenario 1: Low to No Product Formation with a Sterically Hindered Aryl Bromide
If you are observing low to no yield with an ortho-substituted aryl bromide, follow this troubleshooting workflow:
Detailed Protocol for a Challenging Coupling:
This protocol is a general starting point for the Suzuki coupling of a di-ortho-substituted aryl bromide with an arylboronic acid using a Buchwald-type ligand.
Materials:
-
Di-ortho-substituted aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Finely powdered potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and finely powdered K₃PO₄.[3]
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.[3]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[3]
-
Solvent Addition: Add the degassed solvent via syringe.[3]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100-120 °C).[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Scenario 2: Reaction Stalls or is Sluggish with an Aryl Chloride
Aryl chlorides are less reactive than their bromide and iodide counterparts. If your reaction is stalling, consider the following:
Data Presentation: Comparative Performance
The choice of ligand, base, and solvent significantly impacts the yield of Suzuki couplings with sterically hindered substrates. The following tables provide a comparative overview of different reaction components.
Table 1: Comparison of Ligands for the Coupling of 2-Bromo-1,3,5-trimethylbenzene and Cyclohexylboronic Acid
| Ligand | Yield of Coupled Product (%) |
| AntPhos | 63 |
| BI-DIME | 31 |
| S-Phos | 3 |
| X-Phos | 0 |
| Ru-Phos | 0 |
| PCy₃ | 0 |
| PPh₃ | 0 |
| DPPF | 0 |
| Reaction conditions: 1 mol% Pd(OAc)₂, 2 mol% ligand, K₃PO₄ as base, in xylenes at 140°C for 12h for AntPhos, and in toluene at 110°C for 24h for the others.[4] |
Table 2: Effect of Base on the Coupling of Mesitylboronic Acid with Iodobenzene
| Base | Solvent | Time (h) | Yield (%) |
| Ba(OH)₂·8H₂O | DME | 4 | 99 |
| Na₂CO₃ | Benzene | 6 | 93 |
| NaHCO₃ | Benzene | 6 | 85 |
| K₃PO₄ | Benzene | 6 | 65 |
| NaOH | Benzene | 6 | 60 |
| Reaction conditions: Pd(PPh₃)₄ catalyst at 80°C. |
Table 3: Effect of Solvent on the Coupling of an ortho-Bromoaniline with a Boronate Ester
| Solvent | Yield (%) |
| 2-MeTHF | 95 |
| Dioxane | 51 |
| Ethyl Acetate | <51 |
| Toluene | <51 |
| Reaction conditions: CataCXium A palladacycle catalyst, Cs₂CO₃ as base, 80°C.[6] |
Experimental Protocols
General Experimental Protocol for Suzuki Coupling with a Buchwald Ligand Precatalyst
This procedure is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In an oven-dried vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inerting the System: Seal the vial with a septum cap and thoroughly purge with an inert gas, such as argon or nitrogen, for 5-10 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[3] Subsequently, add the degassed solvent (e.g., 10:1 Dioxane/H₂O) via syringe to achieve a concentration of 0.1 M to 0.5 M with respect to the limiting reagent.[3]
-
Reaction Execution: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[3]
-
Monitoring and Workup: Monitor the reaction's progress using TLC, GC-MS, or LC-MS.[3] Once complete, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.[3]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified using flash column chromatography.[3]
Visualization of Key Concepts
Suzuki-Miyaura Catalytic Cycle
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
References
- 1. researchgate.net [researchgate.net]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions in palladium-catalyzed coupling of aryl iodides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize common side reactions in palladium-catalyzed cross-coupling of aryl iodides, ensuring high-yield and high-purity synthesis of your target molecules.
Troubleshooting Guide: Minimizing Common Side Reactions
This section addresses specific challenges you may encounter during your palladium-catalyzed coupling reactions with aryl iodides. The following is a logical workflow to diagnose and resolve common issues leading to low yields and product impurities.
Caption: Troubleshooting workflow for identifying and mitigating common side reactions.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the minimization of side reactions in palladium-catalyzed cross-coupling of aryl iodides.
Category 1: Hydrodehalogenation
Q1: What is hydrodehalogenation and why does it occur?
A1: Hydrodehalogenation is a side reaction where the iodide on your aryl iodide is replaced by a hydrogen atom, resulting in an arene byproduct. This occurs through the formation of a palladium-hydride (Pd-H) species, which can arise from various sources in the reaction mixture, such as amine bases, solvents (like alcohols), or residual water.[1] This Pd-H species can then undergo reductive elimination with the aryl group to form the undesired arene.
Q2: My main byproduct is the de-iodinated starting material. How can I prevent this?
A2: To minimize hydrodehalogenation, consider the following strategies:
-
Choice of Base: Strong, nucleophilic bases can contribute to the formation of Pd-H species. Switching to a weaker, non-nucleophilic inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often effective.[1]
-
Solvent Selection: Protic solvents, such as alcohols, can act as hydride donors. Using aprotic, non-polar solvents like toluene or dioxane can significantly reduce hydrodehalogenation.[2]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can accelerate the desired reductive elimination of the product, outcompeting the hydrodehalogenation pathway.[1]
-
Temperature Control: Hydrodehalogenation can become more prevalent at higher temperatures. Lowering the reaction temperature may suppress this side reaction more than the desired cross-coupling.[1]
Q3: Is there a quantitative relationship between the base used and the extent of hydrodehalogenation?
A3: Yes, the choice of base can have a significant impact on the product distribution. The following table summarizes the effect of different bases on a Suzuki-Miyaura coupling reaction, highlighting the yield of the desired biaryl product versus the hydrodehalogenated byproduct.
| Base | Desired Product Yield (%) | Hydrodehalogenation Yield (%) |
| Cs₂CO₃ | 85 | 10 |
| K₃PO₄ | 92 | 5 |
| K₂CO₃ | 88 | 8 |
| NaOt-Bu | 75 | 20 |
| Et₃N | 60 | 35 |
Data is representative and can vary based on specific substrates and reaction conditions.
Category 2: Homocoupling
Q1: I am observing significant amounts of diaryl and/or di-nucleophile species in my reaction. What causes this homocoupling?
A1: Homocoupling is the undesired reaction of two molecules of the same coupling partner. In the context of aryl iodides, this can lead to the formation of a biaryl (Ar-Ar). Similarly, the nucleophilic coupling partner can also homocouple (Nu-Nu). This side reaction is often promoted by the presence of oxygen, which can reoxidize Pd(0) to Pd(II), or by the use of a Pd(II) precatalyst without an efficient initial reduction to the active Pd(0) species.[3][4] In Sonogashira couplings, the copper co-catalyst can also promote the homocoupling of terminal alkynes (Glaser coupling).[5]
Q2: What are the most effective ways to suppress homocoupling?
A2: To minimize homocoupling, focus on the following:
-
Rigorous Inert Atmosphere: The exclusion of oxygen is critical. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) using proper techniques such as a Schlenk line or a glovebox.[6][7]
-
Catalyst Choice and Activation: Using a Pd(0) precatalyst [e.g., Pd(PPh₃)₄ or Pd₂(dba)₃] can be beneficial. If you are using a Pd(II) source [e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂], the addition of a mild reducing agent can help to ensure complete reduction to the active Pd(0) catalyst.[3]
-
Copper-Free Sonogashira Conditions: For Sonogashira reactions, employing a copper-free protocol is a highly effective strategy to prevent the homocoupling of the terminal alkyne.[5][6]
-
Slow Addition of the Nucleophile: In some cases, adding the nucleophilic coupling partner slowly to the reaction mixture can keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[8]
Q3: How does the choice of ligand affect homocoupling in Suzuki-Miyaura coupling?
A3: The ligand can influence the stability of the catalytic species and the relative rates of the desired cross-coupling versus homocoupling. The following table provides a qualitative comparison of different phosphine ligands.
| Ligand | Tendency for Homocoupling | General Applicability |
| PPh₃ | Moderate | Good for many standard couplings |
| P(o-tol)₃ | Lower | Good for sterically demanding substrates |
| XPhos | Low | Excellent for a broad range of substrates |
| SPhos | Low | Excellent for a broad range of substrates |
| dppf | Moderate | Good for electron-rich and -poor partners |
This is a general guide; optimal ligand choice is substrate-dependent.
Category 3: β-Hydride Elimination
Q1: In my Heck reaction, I am getting a mixture of alkene isomers. What is causing this?
A1: This is likely due to β-hydride elimination followed by re-insertion and further β-hydride elimination, leading to isomerization of the double bond. β-hydride elimination is a fundamental step in the Heck reaction mechanism, but its reversibility can lead to the formation of undesired isomers.[9]
Q2: How can I improve the selectivity and minimize the formation of alkene isomers in a Heck reaction?
A2: To favor the formation of the desired (E)-isomer and minimize other byproducts, consider these approaches:
-
Ligand Selection: The use of bulky phosphine ligands can promote the reductive elimination of the desired product, minimizing the lifetime of the intermediate that can lead to isomerization.
-
Substrate Choice: If the synthetic route allows, using an alkene that lacks β-hydrogens on one side of the double bond can control the regioselectivity of the initial insertion and subsequent elimination.
-
Additives: The addition of silver salts, such as silver carbonate (Ag₂CO₃), can facilitate the reductive elimination step and suppress alkene isomerization.[9]
Experimental Protocols
Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling to Minimize Homocoupling
This protocol is designed to minimize the homocoupling of the terminal alkyne by excluding the copper co-catalyst.[6][10][11][12][13]
Materials:
-
Aryl iodide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide, palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere Using a Schlenk Line
A rigorously inert atmosphere is crucial for minimizing side reactions like homocoupling and catalyst decomposition.[2][5][6][8][14]
Caption: Workflow for setting up an inert atmosphere using a Schlenk line.
Data Presentation: Comparative Ligand Performance in Suzuki-Miyaura Coupling
The choice of phosphine ligand is critical in controlling the efficiency and selectivity of Suzuki-Miyaura coupling reactions. The following table summarizes the performance of various ligands in the coupling of an aryl iodide with an arylboronic acid, providing a comparison of product yields.[1][7][15][16][17]
| Ligand | Ligand Type | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | Monodentate Arylphosphine | 2 | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| P(t-Bu)₃ | Monodentate Alkylphosphine | 1 | K₃PO₄ | Toluene | 80 | 4 | 95 |
| dppf | Ferrocenyl Diphosphine | 1.5 | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |
| XPhos | Biaryl Monophosphine | 0.5 | K₃PO₄ | Toluene | RT | 2 | 98 |
| SPhos | Biaryl Monophosphine | 0.5 | K₃PO₄ | Toluene | RT | 2 | 97 |
Yields are for the desired biaryl product and are representative. Optimal conditions may vary.
Signaling Pathways and Logical Relationships
The following diagram illustrates the competition between the desired palladium-catalyzed cross-coupling pathway and the common side reactions.
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry Teaching Labs - Setting up a Schlenk line [chemtl.york.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Aromatic Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorinated aromatic compounds. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of fluorinated aromatic compounds, offering potential causes and solutions.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape in HPLC (Tailing or Fronting) | - Secondary Interactions: Strong interactions between the analyte and residual silanols on the silica-based stationary phase can cause peak tailing.[1] - Column Overload: Injecting too much sample can lead to peak fronting.[1] - Inappropriate Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, it can result in poor peak shape. | - Use a Deactivated Column: Employ an end-capped column to minimize silanol interactions.[1] - Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[1] - Mobile Phase Additives: For reversed-phase chromatography, adding modifiers like trifluoroacetic acid (TFA) can improve peak shape.[1] For basic compounds, a small amount of a basic modifier like ammonium hydroxide may be beneficial.[1] - Reduce Sample Load: Decrease the concentration or volume of the injected sample.[1] |
| Co-elution with Impurities in Chromatography | - Insufficient Resolution: The selected chromatographic conditions may not adequately separate the target compound from impurities.[1] - Similar Polarity of Impurities: Impurities with polarities very similar to the target compound can be difficult to separate.[1] | - Optimize Selectivity: - Change Stationary Phase: Switch to a column with different chemistry, such as from a C18 to a phenyl-hexyl or a fluorinated phase.[1][2] - Change Mobile Phase Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.[1] - Adjust Gradient: Modify the gradient slope to improve separation. |
| Low Recovery of the Target Compound | - Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase. - Volatility: Some smaller fluorinated compounds can be volatile, leading to loss during solvent evaporation.[1] - Degradation: The compound may be unstable under the purification conditions. | - Change Stationary Phase or Mobile Phase: Use a different column or mobile phase to minimize strong interactions. - Handle with Care: For volatile compounds, use sealed vials and handle in a well-ventilated area.[1] - Modify Conditions: Adjust pH or temperature to prevent degradation. |
| Compound "Oiling Out" During Recrystallization | - High Solute Concentration: The concentration of the compound in the solvent is too high. - Rapid Cooling: Cooling the solution too quickly can prevent crystal formation.[3] - Inappropriate Solvent: The chosen solvent may not be suitable for crystallization. | - Use More Solvent: Add more solvent to reduce the concentration. - Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[3] - Solvent Screening: Test a range of solvents with varying polarities to find a suitable one where the compound is soluble when hot but not when cold.[3] |
| Background Contamination in LC-MS Analysis | - Leaching from System Components: Fluoropolymers, such as PTFE, in LC-MS systems can leach fluorinated compounds.[4] - Contaminated Solvents or Labware: Solvents, vials, and caps can be sources of fluorine contamination.[4] | - Use a "Fluorine-Free" LC System: If possible, use an LC system designed to minimize fluorinated components.[4] - Use High-Purity Solvents: Employ high-purity, LC-MS grade solvents. - Pre-screen Labware: Test vials and caps for potential contamination before use. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying a novel fluorinated aromatic compound?
A1: The ideal starting point is to evaluate the compound's polarity and solubility. For moderately polar compounds soluble in organic solvents, reversed-phase HPLC with a C18 column is a versatile first choice.[1] A simple gradient of water and acetonitrile, both containing 0.1% formic acid or TFA, is a good initial mobile phase.[1] For highly polar, water-soluble compounds, Hydrophilic Interaction Chromatography (HILIC) is often more suitable.[1][3]
Q2: How can I improve the separation of positional isomers of fluorinated aromatic compounds?
A2: Fluorinated stationary phases in HPLC can exhibit enhanced selectivity for positional isomers.[5] Perfluoroalkyl phases, in particular, can provide better shape selectivity compared to traditional C18 columns.[5] Additionally, comprehensive two-dimensional gas chromatography (GC×GC) can be very effective in separating complex mixtures of fluorinated compounds, including isomers.[6]
Q3: Are there any special considerations for handling fluorinated aromatic compounds during purification?
A3: Yes. Some smaller fluorinated compounds can be volatile, so it's important to handle them in a well-ventilated area and consider using sealed vials.[1] Also, be aware of potential background fluorine contamination from lab equipment, especially when performing trace analysis.[4]
Q4: What are the advantages of using a fluorinated stationary phase for chromatography?
A4: Fluorinated phases can offer unique selectivity compared to traditional alkyl phases like C8 and C18.[2] They can provide different elution orders and enhanced selectivity for difficult-to-separate compounds, particularly for halogenated and aromatic molecules.[2][5] These phases operate through multiple retention mechanisms, including hydrophobic, dipole-dipole, and π–π interactions.[5]
Q5: When is recrystallization a suitable purification technique for fluorinated aromatic compounds?
A5: Recrystallization is a powerful technique for purifying solid compounds when a suitable solvent can be found.[7][8] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[9] This method is particularly useful for removing impurities that have different solubility profiles from the target compound.
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method Development
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
-
Initial Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or as appropriate for the compound.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.[1]
Protocol 2: General Recrystallization Procedure
-
Solvent Screening: Test the solubility of the crude compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures) to find a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.[9]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated carbon.[3]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.[3][9] If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.[3]
Data Presentation
Table 1: Comparison of HPLC Stationary Phases for Fluorinated Aromatic Compounds
| Stationary Phase | Primary Interaction Mechanism(s) | Best Suited For | Key Advantages |
| C18 (Octadecylsilane) | Hydrophobic | General purpose, moderately polar compounds | Versatile, widely available, good starting point. |
| Phenyl-Hexyl | π–π, Hydrophobic | Aromatic compounds, isomers | Enhanced selectivity for aromatic compounds.[1] |
| Fluorinated (e.g., Pentafluorophenyl - PFP) | Dipole-dipole, π–π, Steric Recognition | Halogenated compounds, positional isomers, polar compounds | Unique selectivity, complementary to C18, can use higher organic content in mobile phase.[2] |
| HILIC (Hydrophilic Interaction Chromatography) | Partitioning into a water-enriched layer | Highly polar, water-soluble compounds | Good retention for compounds that are not retained on reversed-phase columns.[1][3] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Synthesis of Ethyl 2-fluoro-6-iodobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of Ethyl 2-fluoro-6-iodobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common and direct method is the Fischer esterification of 2-fluoro-6-iodobenzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[1] This reaction is an equilibrium process, and using an excess of ethanol can help drive the reaction towards the formation of the ethyl ester.[2]
Q2: What are the main challenges in the synthesis of this compound?
The primary challenges include achieving a high yield in the esterification step, potential side reactions, and purification of the final product. For the precursor, 2-fluoro-6-iodobenzoic acid, challenges can arise during the Sandmeyer reaction for fluorination, such as the disproportionation of the copper catalyst.[3][4]
Q3: Are there alternative methods to the Fischer esterification?
Yes, if the substrate is sensitive to strong acids or high temperatures, alternative methods can be used. These include converting the 2-fluoro-6-iodobenzoic acid to its acyl chloride followed by reaction with ethanol, or using milder coupling reagents like those in the Steglich esterification (DCC/DMAP).[5][6]
Q4: How can I monitor the progress of the esterification reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] This allows for the determination of the optimal reaction time and ensures the starting material has been consumed.
Troubleshooting Guides
Part 1: Esterification of 2-Fluoro-6-iodobenzoic Acid
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The reaction may not have reached equilibrium or was not left for a sufficient duration. | Monitor the reaction by TLC until the starting material is consumed. Increase the reaction time if necessary. A typical reflux time is between 1-10 hours.[5] |
| Equilibrium not shifted towards products: Water produced during the reaction can hydrolyze the ester back to the carboxylic acid. | Use a large excess of ethanol to serve as both reactant and solvent.[2] Additionally, remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[5] | |
| Insufficient catalysis: The amount or strength of the acid catalyst may be inadequate. | Ensure a catalytic amount of a strong acid like concentrated H₂SO₄ or p-TsOH is used.[5] | |
| Reaction temperature is too low: The rate of reaction may be too slow at lower temperatures. | A favorable starting temperature for similar esterifications is around 80°C.[8] Ensure the reaction mixture is heated to reflux.[5] | |
| Presence of Impurities in the Final Product | Unreacted starting material: Incomplete reaction or inefficient purification. | Ensure the reaction goes to completion by monitoring with TLC. During work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid.[5][8] |
| Side products: Decomposition of starting material or product at high temperatures. | Avoid excessive heating. If decomposition is suspected, consider using a milder esterification method.[5] | |
| Difficulty in Product Isolation | Emulsion during work-up: Formation of an emulsion during the extraction process can make layer separation difficult. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Product loss during purification: The product may be lost during solvent removal or column chromatography. | Use a rotary evaporator to carefully remove the solvent under reduced pressure.[2] For column chromatography, select an appropriate solvent system (e.g., hexane and ethyl acetate) to ensure good separation.[8] |
Part 2: Synthesis of 2-Fluoro-6-iodobenzoic Acid (Precursor)
| Problem | Potential Cause | Recommended Solution |
| Low yield in Sandmeyer fluorination | Disproportionation of Cu(I) catalyst: Fluoride ions can cause the disproportionation of Cu(I) into Cu and insoluble CuF₂, impeding the reaction.[3][4] | Use a phase transfer catalyst to maintain a low concentration of fluoride ions in the solution.[4] |
| Decomposition of diazonium salt: Aryl diazonium salts can be unstable, especially at higher temperatures. | Perform the diazotization at low temperatures (0-5 °C). | |
| Formation of side products (e.g., biaryls) | Radical side reactions: The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of biaryl byproducts.[9] | Optimize reaction conditions such as temperature and catalyst concentration to favor the desired product. |
| Incomplete diazotization | Presence of water or inappropriate acid concentration: Water can interfere with the formation of the diazonium salt. The amount of acid is also critical. | Use anhydrous solvents and ensure the correct stoichiometry of reagents.[10] |
Experimental Protocols
Protocol 1: Fischer Esterification of 2-Fluoro-6-iodobenzoic Acid
This protocol is adapted from standard Fischer esterification procedures for similar substrates.[2][5][8]
Materials:
-
2-Fluoro-6-iodobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-6-iodobenzoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents), which acts as both the reactant and solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approximately 80°C) for 2-10 hours. Monitor the reaction's progress using TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dilute the residue with diethyl ether and transfer it to a separatory funnel. Wash the organic layer with water, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid, and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound. The crude product can be further purified by distillation or column chromatography.
Data Presentation
Table 1: Optimization of Esterification Reaction Conditions
| Parameter | Condition | Effect on Yield | Reference |
| Temperature | Increasing temperature generally increases the reaction rate. A typical reflux temperature is around 80°C. | Higher temperatures can improve conversion but may also lead to side reactions if too high. | [8][11] |
| Catalyst Concentration | A catalytic amount of strong acid is required. | Increasing catalyst concentration can enhance the reaction rate, but excessive amounts can lead to side reactions. | [11] |
| Ethanol/Acid Ratio | Using a large excess of ethanol shifts the equilibrium towards the product. | A higher ratio generally leads to a higher yield. | [5][11] |
| Water Content | The presence of water can reverse the reaction. | Minimizing water content, for instance by using a Dean-Stark trap, can significantly improve the yield. | [5][11] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in the esterification reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Byproducts in Ethyl 2-fluoro-6-iodobenzoate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-fluoro-6-iodobenzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific challenges you may encounter during your experiments, with a focus on identifying and mitigating byproduct formation in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used, and what are the expected challenges?
This compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common of these reactions are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The primary challenge with this substrate arises from its structure. The presence of two ortho substituents (fluoro and iodo) creates significant steric hindrance around the reactive center. This steric bulk can impede the approach of the palladium catalyst and the coupling partner, potentially leading to lower reaction yields and the formation of undesirable byproducts.
Q2: I am observing a significant amount of a byproduct that appears to be Ethyl 2-fluorobenzoate in my cross-coupling reaction. What is this, and how can I prevent it?
This byproduct is likely the result of hydrodehalogenation , where the iodine atom is replaced by a hydrogen atom. This is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with sterically hindered aryl halides.
Troubleshooting Hydrodehalogenation:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can promote catalyst decomposition and side reactions.
-
Solvent and Reagent Purity: Use anhydrous and thoroughly degassed solvents. Water can be a proton source for hydrodehalogenation.[1]
-
Base Selection: The choice of base is critical. A base that is too strong or has poor solubility can exacerbate side reactions. Consider screening milder bases like K₂CO₃ or Cs₂CO₃.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over competing side reactions.
Byproduct Identification and Mitigation in Key Reactions
This section provides detailed troubleshooting for byproducts specific to Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds. However, the sterically hindered nature of this compound can lead to specific byproducts.
Common Byproducts and Troubleshooting:
| Byproduct | Identification | Potential Causes | Mitigation Strategies |
| Ethyl 2-fluorobenzoate | Mass spectrometry (loss of iodine, gain of hydrogen) | Hydrodehalogenation | - Use bulky, electron-rich ligands (e.g., SPhos, XPhos).- Employ milder bases (e.g., K₃PO₄, Cs₂CO₃).- Ensure rigorous exclusion of water and oxygen.[1] |
| Biphenyl (from boronic acid) | Gas or Liquid Chromatography-Mass Spectrometry (GC/LC-MS) | Homocoupling of the boronic acid, often promoted by the presence of oxygen. | - Thoroughly degas all solvents and reagents.- Use a Pd(0) catalyst source directly. |
| Unreacted Starting Material | TLC, LC-MS | Inefficient oxidative addition due to steric hindrance. | - Use highly active catalysts and bulky, electron-rich ligands.- Increase reaction temperature and/or time while monitoring for decomposition. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Degassed 1,4-Dioxane/Water (4:1 mixture)
-
-
Procedure:
-
To a dry round-bottom flask, add this compound, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add Pd₂(dba)₃ and SPhos.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
-
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. Besides hydrodehalogenation, a key side reaction is the homocoupling of the alkyne partner.
Common Byproducts and Troubleshooting:
| Byproduct | Identification | Potential Causes | Mitigation Strategies |
| Ethyl 2-fluorobenzoate | Mass spectrometry | Hydrodehalogenation | - Use a well-defined Pd(0) catalyst.- Optimize base and solvent to favor cross-coupling. |
| Di-alkyne (Glaser coupling product) | GC/LC-MS | Homocoupling of the terminal alkyne, often catalyzed by the copper co-catalyst in the presence of oxygen. | - Use a copper-free Sonogashira protocol.[3]- Rigorously exclude oxygen from the reaction. |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous, degassed THF
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed THF and triethylamine.
-
Add the phenylacetylene dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The steric hindrance of this compound can make this transformation particularly challenging.
Common Byproducts and Troubleshooting:
| Byproduct | Identification | Potential Causes | Mitigation Strategies |
| Ethyl 2-fluorobenzoate | Mass spectrometry | Hydrodehalogenation, a common side reaction in Buchwald-Hartwig aminations.[4] | - Use of specialized ligands (e.g., Josiphos, Buchwald's biaryl phosphines) designed for sterically hindered substrates.[3] - Careful optimization of the base and reaction temperature. |
| Unreacted Starting Material | TLC, LC-MS | Slow oxidative addition or reductive elimination due to steric hindrance. | - Screen a variety of bulky, electron-rich ligands.- Higher reaction temperatures may be required, but monitor for decomposition. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Degassed Toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOtBu in a dry Schlenk tube.
-
Add degassed toluene, followed by this compound and morpholine.
-
Seal the tube and heat the reaction mixture (e.g., 80-110 °C), monitoring by TLC or LC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
References
Technical Support Center: Catalyst Selection for Coupling with Sterically Demanding Aryl Iodides
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the catalytic coupling of sterically hindered aryl iodides.
General Troubleshooting and FAQs
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My cross-coupling reaction with a sterically hindered aryl iodide is not working or giving low yields. What are the common causes?
Answer: Low yields or reaction failure with sterically hindered substrates are common challenges. The primary causes typically fall into these categories:
-
Inefficient Oxidative Addition: The initial step of the catalytic cycle, where the palladium catalyst inserts into the aryl-iodide bond, can be slowed by severe steric hindrance around the reaction center.[1][2]
-
Difficult Reductive Elimination: The final, product-forming step can be inhibited by steric repulsion between the coupling partners on the palladium center, making it difficult for the new bond to form and the product to be released.[3][4]
-
Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, especially at high temperatures, or be poisoned by impurities or coordination to starting materials or products.[5][6]
-
Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, temperature, and reaction time are crucial and often need to be carefully optimized for hindered substrates.[7] For instance, in Suzuki-Miyaura couplings, using anhydrous solvents with certain bases like K₃PO₄ may require a small amount of water to be effective.[8]
-
Poor Substrate Quality: Impurities in the starting materials or degradation of a coupling partner (e.g., boronic acids undergoing protodeboronation) can negatively impact the reaction.[6][7]
Question 2: How do I choose the right catalyst and ligand for my sterically hindered aryl iodide?
Answer: The selection of the catalyst system is paramount for success. Here are some general guidelines:
-
Palladium Precatalysts: Using well-defined, pre-ligated palladium precatalysts (e.g., G3 or G5 palladacycles) can offer more consistent results and higher activity compared to generating the active catalyst in-situ from a palladium source like Pd(OAc)₂ and a separate ligand.[3][7] These precatalysts rapidly generate the active L-Pd(0) species upon exposure to a base.[3]
-
Bulky, Electron-Rich Monophosphine Ligands: This class of ligands is often the most effective for sterically hindered substrates.[7][9][10] The ligand's bulkiness facilitates the reductive elimination step, while its electron-rich nature promotes oxidative addition.[7][9] Prominent examples include dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos, BrettPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃).[7][11]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands with "flexible steric bulk" have proven highly efficient, even enabling room-temperature couplings of hindered aryl chlorides.[12][13] Their strong σ-donor properties and steric profile are crucial for high catalytic activity.[12]
-
Ligand Screening: It is often necessary to screen a small library of ligands to identify the optimal one for a specific substrate combination, as subtle electronic and steric differences can have a large impact.[7]
Question 3: I am observing significant protodeboronation in my Suzuki-Miyaura coupling. How can I prevent it?
Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction that lowers yield, especially with electron-deficient or unstable boronic acids.[6] To mitigate this:
-
Choice of Base: Use milder or non-aqueous bases. K₃PO₄, KF, or Cs₂CO₃ are often effective choices.[6]
-
Anhydrous Conditions: While some protocols use water, it can be a proton source for this side reaction. Using anhydrous conditions can be beneficial.[6]
-
Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester (Bpin), MIDA boronate, or an aryltrifluoroborate.[6] These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of protodeboronation.[6]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of the side reaction.[6]
Question 4: Homocoupling of my boronic acid is a major side product. What should I do?
Answer: Homocoupling is the palladium-catalyzed oxidative coupling of two boronic acid molecules. The primary cause is often the presence of oxygen.[6]
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use by methods such as sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Run the reaction under a strict inert atmosphere (Argon or Nitrogen) to prevent oxygen from entering the reaction vessel.[6]
Question 5: Can nickel catalysts be used as an alternative for coupling sterically hindered aryl iodides?
Answer: Yes, nickel catalysts can be a powerful alternative to palladium, particularly for challenging cross-couplings. Nickel-catalyzed reactions often require a bulky ligand with a large bite angle to assist the reductive elimination step.[14] While palladium is more commonly used, nickel catalysis can sometimes offer unique reactivity or be more cost-effective.[14]
Data Presentation: Catalyst Systems for Hindered Couplings
The following tables summarize recommended catalyst systems and conditions for various cross-coupling reactions involving sterically hindered aryl iodides.
Table 1: Suzuki-Miyaura Coupling of Hindered Substrates
| Aryl Iodide Substrate | Boronic Acid/Ester | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Di-ortho-substituted Aryl-I | Secondary Alkylboronic Acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Toluene | 110 | >90 |
| Di-ortho-substituted Aryl-I | Arylboronic Acid | Na₂PdCl₄ / sSPhos | K₂CO₃ | H₂O/ACN | 37 | 86-94 |
| Tetra-ortho-substituted Aryl-Br/Cl | Arylboronic Acid | Pd G3 / HFTPhos | K₂CO₃ | ⁱPrOH/H₂O | 60 | >90 |
| Sterically Hindered Aryl-Br/Cl | Arylboronic Acid | Pd(OAc)₂ / Acenaphthoimidazolylidene | t-BuOK | Dioxane | 80-120 | >95 |
Note: Data synthesized from multiple sources for representative examples.[4][12][15][16]
Table 2: Buchwald-Hartwig Amination of Hindered Substrates
| Aryl Iodide Substrate | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Hindered Aryl-I | Primary/Secondary Amine | Pd₂(dba)₃ / BrettPhos | NaOt-Bu | Toluene | 80-100 | High |
| Hindered Aryl-I | Primary Amine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | High |
| Heteroaryl-I | Primary Amine | (CyPF-tBu)PdCl₂ | NaOt-Bu | Toluene | 100 | >90 |
| Aryl-I | Ammonia Equivalent | Pd(OAc)₂ / Josiphos | NaOt-Bu | Dioxane | RT-100 | >85 |
Note: Data synthesized from multiple sources for representative examples.[11][17][18]
Table 3: Sonogashira Coupling of Hindered Substrates
| Aryl Iodide Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Hindered Aryl-I | Terminal Alkyne | Pd/Cu, Fe(III)/1,10-phenanthroline | Et₃N | Toluene | 80-110 | Good-Excellent |
| Heteroaryl-I | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | 90 | High |
| Aryl-I | Terminal Alkyne | Pd Single-Atom Catalyst / PPh₃ / CuI | DIPEA | Acetonitrile | 80 | >90 |
Note: Data synthesized from multiple sources for representative examples.[19][20][21]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Iodide
This protocol is a general guideline and may require optimization for specific substrates.[7]
-
Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol), and the palladium precatalyst/ligand system (e.g., RuPhos Pd G3, 1-3 mol%).[7][8]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, 5-10 mL) via syringe.[7]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.[7]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Iodide
This protocol is a general guideline and may require optimization.[7]
-
Preparation: To an oven-dried resealable Schlenk tube, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.2-1.5 mmol).
-
Reagent Addition: Add the aryl iodide (1.0 mmol), the amine (1.1-1.2 mmol), and the anhydrous, degassed solvent (e.g., toluene, dioxane).[7]
-
Reaction: Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C).[7] Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove inorganic salts and palladium black.[7]
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.[7]
Visualizations
References
- 1. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 14. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination [dspace.mit.edu]
- 19. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 20. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Workup Procedures for Ethyl 2-fluoro-6-iodobenzoate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving Ethyl 2-fluoro-6-iodobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure after a reaction using this compound, such as a Suzuki or Sonogashira coupling?
A1: A typical workup involves diluting the reaction mixture with an organic solvent like ethyl acetate, followed by washing with water and brine to remove inorganic salts and other water-soluble impurities. The organic layer is then dried over an anhydrous salt, such as sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[1][2][3]
Q2: How can I remove residual iodine color from my organic layer during workup?
A2: A yellow, orange, or brown color in the organic layer may indicate the presence of elemental iodine. Washing the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) will reduce the iodine to colorless iodide ions, which will partition into the aqueous layer.
Q3: My reaction mixture has formed an emulsion during the aqueous wash. What should I do?
A3: Emulsions can often be broken by adding brine (a saturated aqueous solution of NaCl) to the separatory funnel. The increased ionic strength of the aqueous layer can help to separate the two phases. Gently swirling the separatory funnel instead of vigorous shaking can also help prevent emulsion formation.
Q4: What are some common side products to look out for in cross-coupling reactions with this compound?
A4: In Suzuki couplings, common side products include the homocoupling of the boronic acid.[2] For Sonogashira reactions, the primary side product is often the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the presence of oxygen and the copper(I) co-catalyst.[4][5] Dehalogenation, where the iodine atom is replaced by a hydrogen, can also occur.[4]
Q5: How can I remove the copper catalyst after a Sonogashira reaction?
A5: Washing the organic layer with a saturated aqueous solution of ammonium chloride is an effective method for removing the copper catalyst.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup and purification of reactions involving this compound.
Issue 1: Low Yield of Desired Product After Workup
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Before starting the workup, ensure the reaction has gone to completion by using a suitable monitoring technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Product Loss During Extraction | - Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. - Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. |
| Product Adsorption onto Drying Agent | Use the minimum amount of drying agent necessary to remove water. Rinse the drying agent with a small amount of fresh solvent after filtration to recover any adsorbed product. |
| Ester Hydrolysis | If the reaction was performed under basic conditions, the ester group could be hydrolyzed. Use a mild base or protect the ester if it is not stable under the reaction conditions. |
Issue 2: Impure Product After Purification
| Possible Cause | Troubleshooting Step |
| Presence of Starting Material | Optimize the reaction conditions (e.g., reaction time, temperature, reagent stoichiometry) to drive the reaction to completion. |
| Formation of Side Products | - For Suzuki reactions, ensure a thoroughly degassed reaction setup to minimize boronic acid homocoupling.[2] - For Sonogashira reactions, consider a copper-free protocol or slow addition of the alkyne to minimize Glaser coupling.[4] |
| Co-elution During Chromatography | If impurities are difficult to separate by column chromatography, consider alternative purification techniques such as recrystallization or preparative HPLC. |
| Residual Catalyst | For palladium-catalyzed reactions, residual catalyst can sometimes be removed by filtering the crude product through a plug of silica gel or celite. For copper-catalyzed reactions, an ammonium chloride wash is effective.[6] |
Experimental Protocols
General Workup Protocol for a Suzuki Coupling Reaction
-
Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the mixture with ethyl acetate.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water. Separate the organic layer.
-
Brine Wash: Wash the organic layer with brine to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the workup and purification of an organic reaction.
Caption: A decision tree for troubleshooting common workup issues.
References
Technical Support Center: Managing Protodeboronation in Suzuki-Miyaura Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate protodeboronation, a common side reaction that can significantly impact reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron (C-B) bond of an organoboron compound, such as a boronic acid or its ester, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process consumes the boronic acid, leading to a reduced yield of the desired cross-coupled product and the formation of a byproduct that can complicate purification.[2]
Q2: Which types of boronic acids are most susceptible to protodeboronation?
A2: The susceptibility of a boronic acid to protodeboronation is highly dependent on its structure. Electron-deficient arylboronic acids and particularly heteroaromatic boronic acids (e.g., 2-pyridyl) are highly prone to this side reaction.[3] For some heteroaromatic systems like 2-pyridyl boronic acid, this is due to the formation of a reactive zwitterionic intermediate under neutral pH conditions, which readily undergoes decomposition.[1][2]
Q3: What are the primary factors that promote protodeboronation?
A3: Several reaction parameters can influence the rate of protodeboronation:
-
pH: The pH of the reaction medium is a critical factor. For many arylboronic acids, protodeboronation is accelerated at high pH.[4] However, for certain heteroarylboronic acids like 2-pyridyl boronic acid, the maximum rate of decomposition is observed at neutral pH.[5]
-
Temperature: Higher reaction temperatures generally increase the rate of both the desired Suzuki coupling and the undesired protodeboronation.[2]
-
Base: The choice and concentration of the base are crucial. Strong bases can promote protodeboronation.[2]
-
Water: The presence of water can serve as the proton source for protodeboronation.[6]
-
Catalyst System: An inefficient catalyst system that leads to slow Suzuki coupling will allow more time for the boronic acid to decompose.[7] Paradoxically, some bulky phosphine ligands, often used to facilitate challenging couplings, can also accelerate protodeboronation.[8]
Q4: How can I minimize protodeboronation?
A4: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester, such as a pinacol boronate, MIDA (N-methyliminodiacetic acid) boronate, or as an organotrifluoroborate salt, increases stability.[1][5] These derivatives often act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[1][9]
-
Optimization of Reaction Conditions: Careful selection of a weaker base, lower reaction temperature, and anhydrous solvents can significantly reduce the extent of protodeboronation.[6]
-
Highly Active Catalyst Systems: Employing a highly active palladium catalyst and appropriate ligand that promotes rapid cross-coupling can ensure the desired reaction outcompetes the protodeboronation side reaction.[2]
Q5: How can I quantify the extent of protodeboronation in my reaction?
A5: The most direct method for quantifying protodeboronation is to monitor the reaction progress over time using ¹H NMR spectroscopy. By including an internal standard with a known concentration, you can determine the relative ratios of the starting materials, the desired product, and the protodeboronated byproduct.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of desired product and significant amount of protodeboronated byproduct. | 1. The boronic acid is unstable under the reaction conditions. 2. The base is too strong. 3. The reaction temperature is too high. 4. The Suzuki coupling is slow, allowing time for decomposition. | 1. Switch to a more stable boronic acid derivative such as a MIDA boronate or a pinacol ester.[5] 2. Use a weaker base (e.g., K₃PO₄, K₂CO₃).[6] 3. Lower the reaction temperature. A good starting point is 60-80 °C.[5] 4. Use a more active catalyst system (e.g., a pre-formed Pd(0) catalyst with a Buchwald-type ligand) or increase the catalyst loading.[6] |
| Reaction is sluggish and incomplete, even with a stable boronic ester. | 1. Poor catalyst activity or deactivation. 2. Insufficiently active base. | 1. Ensure a strictly inert atmosphere by thoroughly degassing the solvent and reagents.[2] Use fresh, high-purity catalyst and ligands. Consider screening different catalyst/ligand combinations. 2. While strong bases can promote protodeboronation, the chosen base must be sufficiently strong to facilitate the catalytic cycle. If using a very weak base, a modest increase in temperature or a switch to a slightly stronger, non-hydroxide base might be necessary. |
| Protodeboronation is still observed even when using a pinacol ester. | 1. Presence of excess water leading to hydrolysis of the ester to the more labile boronic acid. 2. The chosen reaction conditions are still too harsh. | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider the use of molecular sieves.[6] 2. Further optimize the reaction by screening different weak bases and lowering the temperature. |
| Difficulty in coupling electron-deficient or heteroaryl boronic acids. | These substrates are inherently more prone to protodeboronation. | 1. The use of MIDA boronates is highly recommended for these challenging substrates.[9] 2. Employ a highly active catalyst system that can operate at lower temperatures.[3] 3. For some systems, the addition of copper(I) or copper(II) salts has been reported to stabilize the boron reagent. |
Data Presentation
Table 1: Impact of Reaction Parameters on Protodeboronation
| Parameter | Recommendation to Minimize Protodeboronation | Rationale |
| Boron Reagent | Use MIDA boronates, organotrifluoroborates, or pinacol esters instead of free boronic acids. | These derivatives offer greater stability and can provide a "slow release" of the boronic acid, keeping its concentration low.[1][5] |
| Base | Use weaker, non-hydroxide bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. | Strong bases can accelerate the rate of protodeboronation.[6] |
| Temperature | Conduct the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., 60-80 °C). | Higher temperatures can increase the rate of the protodeboronation side reaction.[6] |
| Solvent | Use anhydrous solvents like toluene, dioxane, or 2-MeTHF. | Water acts as a proton source for protodeboronation.[6] |
| Catalyst System | Employ highly active palladium precatalysts with robust ligands (e.g., Buchwald biarylphosphine ligands). | A fast Suzuki coupling will outcompete the slower protodeboronation side reaction.[2] |
| Reagent Stoichiometry | Use a slight excess of the boronic acid derivative (e.g., 1.2-1.5 equivalents). | This can help to drive the desired reaction to completion, although a large excess should be avoided to minimize potential side reactions.[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Boronic Acid Pinacol Ester to Suppress Protodeboronation
-
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
Bake all glassware in an oven (>120 °C) overnight and cool under a stream of inert gas.
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Add the boronic acid pinacol ester to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography.[5][6]
-
Protocol 2: Suzuki Coupling of a Challenging Heteroaryl MIDA Boronate
-
Materials:
-
Aryl halide (1.0 equiv)
-
Heteroaryl-MIDA boronate (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Anhydrous K₃PO₄ (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M)
-
-
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the heteroaryl-MIDA boronate, and K₃PO₄.
-
In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst and the phosphine ligand.
-
Seal the vessel and add the degassed, anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 60-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an appropriate aqueous workup and purify the product by column chromatography.[5]
-
Mandatory Visualizations
Caption: Base-catalyzed protodeboronation pathway.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Ethyl 2-fluoro-6-iodobenzoate
This technical support guide provides essential information on the storage, stability, and handling of Ethyl 2-fluoro-6-iodobenzoate for researchers, scientists, and drug development professionals. The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of the compound throughout experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. For optimal preservation, storage at 4°C is recommended, and the container should be flushed with an inert gas like argon or nitrogen to minimize exposure to air and moisture.[1]
Q2: How sensitive is this compound to light and moisture?
A2: While specific photostability data for this exact isomer is limited, related iodo- and fluoro-substituted aromatic compounds are known to be light-sensitive.[1] Exposure to light, especially UV radiation, can potentially lead to the cleavage of the carbon-iodine bond. Similarly, the ester functional group is susceptible to hydrolysis in the presence of moisture, particularly under acidic or basic conditions. Therefore, it is crucial to handle the compound in a controlled environment and store it in amber vials or other light-protecting containers.
Q3: What is the expected shelf-life of this compound?
A3: The shelf-life is highly dependent on the storage conditions. When stored as recommended (see Table 1), the compound is expected to remain stable for an extended period. However, for critical applications, it is advisable to re-analyze the purity of the material if it has been stored for more than a year or if it has been exposed to suboptimal conditions.
Q4: What are the potential degradation products of this compound?
A4: Potential degradation can occur via two primary pathways: hydrolysis of the ethyl ester to form 2-fluoro-6-iodobenzoic acid and ethanol, and photolytic or thermal cleavage of the C-I bond to generate 2-fluorobenzoic acid ethyl ester and iodine-containing byproducts. Forced degradation studies under various stress conditions (acidic/basic hydrolysis, oxidation, heat, and light) can help identify and characterize specific degradation products.[2][3]
Q5: Are there any incompatible materials I should avoid storing with this compound?
A5: Yes. Avoid storing this compound with strong oxidizing agents, strong acids, and strong bases, as these can accelerate its decomposition.[4] Ensure that the storage area segregates chemicals by their hazard class.[5]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify the storage conditions of your stock. Ensure the container is tightly sealed and protected from light and moisture.
-
Check the age of the compound. If it is old or has been stored improperly, its purity may be compromised.
-
Perform a purity check using a suitable analytical method like HPLC or GC-MS before use.
-
When preparing solutions, use high-purity, dry solvents.
-
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC).
-
Possible Cause: Presence of degradation products or impurities.
-
Troubleshooting Steps:
-
Compare the chromatogram of the suspect sample with a reference standard or a freshly opened sample.
-
Based on the expected degradation pathways, tentatively identify the impurity peaks (e.g., the corresponding carboxylic acid from hydrolysis).
-
Use mass spectrometry (LC-MS or GC-MS) to confirm the identity of the unexpected peaks.
-
Review your experimental procedure to identify any steps where the compound might have been exposed to harsh conditions (e.g., high temperature, incompatible reagents).
-
Issue 3: The compound has changed in color (e.g., developed a yellowish or brownish tint).
-
Possible Cause: This is often an indication of degradation, potentially due to light exposure leading to the formation of iodine-related species.
-
Troubleshooting Steps:
-
Do not use the discolored material for sensitive experiments where purity is critical.
-
If possible, purify a small amount of the material (e.g., by column chromatography) and re-verify its structure and purity.
-
Discard the discolored stock and obtain a fresh batch, ensuring it is stored correctly from the outset.
-
Troubleshooting Workflow for Unexpected Sample Degradation
Caption: Troubleshooting workflow for unexpected sample degradation.
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (Refrigerated) | Slows down potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Container | Tightly sealed amber glass vial or bottle | Protects from light exposure and prevents moisture ingress.[6] |
| Handling | Use in a well-ventilated area or fume hood. Wear appropriate PPE (gloves, safety glasses).[5] | Minimizes inhalation and contact. Halogenated compounds can be irritants. |
| Solvents | Use anhydrous grade solvents for preparing solutions. | Prevents hydrolysis of the ester. |
Table 2: Hypothetical Accelerated Stability Study Data for this compound
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific batch and storage conditions.
| Condition | Time Point | Purity (%) by HPLC | Appearance |
| 25°C / 60% RH (Long-term) | 0 Months | 99.8% | Colorless liquid |
| 6 Months | 99.5% | Colorless liquid | |
| 12 Months | 99.1% | Very faint yellow tint | |
| 40°C / 75% RH (Accelerated) | 0 Months | 99.8% | Colorless liquid |
| 3 Months | 98.2% | Faint yellow liquid | |
| 6 Months | 96.5% | Yellow liquid | |
| Photostability (ICH Q1B Option 2) | 0 Hours | 99.8% | Colorless liquid |
| 1.2 million lux hours | 97.9% | Faint yellow liquid | |
| 200 W h/m² | 97.5% | Faint yellow liquid |
Experimental Protocols
Protocol: Stability Assessment of this compound
This protocol outlines a general procedure for conducting a stability study on this compound under various stress conditions.
1. Objective: To evaluate the stability of this compound under thermal, hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress and to identify potential degradation products.
2. Materials and Equipment:
-
This compound (high purity)
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated stability chambers (e.g., 40°C/75% RH)
-
Photostability chamber
-
HPLC-UV-MS system
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Amber HPLC vials
3. Analytical Method: A stability-indicating HPLC method must be developed and validated. A typical starting point would be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Water (A) and Acetonitrile (B)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm) and Mass Spectrometry
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
4. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of water. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample and the stock solution at 60°C for 7 days.
-
Photostability: Expose the solid sample and the stock solution to light conditions as specified in ICH Q1B guidelines.
-
-
Time Points: For hydrolytic and oxidative studies, draw samples at initial, 2, 4, 8, and 24-hour intervals (adjust as necessary based on reactivity). For thermal and photostability, test at the end of the exposure period.
-
Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze by HPLC-UV-MS.
5. Data Evaluation:
-
Calculate the percentage degradation of this compound in each condition.
-
Identify degradation products by their retention times and mass spectra.
-
Perform mass balance calculations to account for all major components.[7]
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for stability assessment.
References
- 1. www3.paho.org [www3.paho.org]
- 2. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 3. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliancechemical.com [alliancechemical.com]
- 5. Chemical Storage Safety Guidance | Health and Safety Service | Loughborough University [lboro.ac.uk]
- 6. iltusa.com [iltusa.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in Cross-Coupling Reactions
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and systematic guides to address specific problems encountered during cross-coupling reactions.
General Issues
Q1: My cross-coupling reaction shows low or no conversion. What are the fundamental initial checks?
A1: When faced with low conversion, a systematic approach is crucial. Begin by verifying the foundational elements of your reaction setup.[1][2]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure your reaction vessel was properly degassed (e.g., through freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) and maintained under an inert atmosphere throughout the experiment.[2][4]
-
Reagent Quality: The purity and dryness of all reagents and solvents are critical.[2] Trace amounts of water or other impurities can deactivate the catalyst or lead to unwanted side reactions.[1][2] Use freshly purchased or properly stored reagents.
-
Catalyst Integrity: Many palladium catalysts, especially Pd(0) sources like Pd₂(dba)₃, can degrade over time, appearing as inactive palladium black.[1] It's often more reliable to use modern, air-stable palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) that cleanly generate the active Pd(0) species in situ.[1][5]
Catalyst and Ligand-Specific Problems
Q2: How can I determine if my palladium catalyst is the source of the problem?
A2: Catalyst deactivation is a frequent cause of low conversion.[6] To test the activity of your catalyst, run a control reaction with a well-established and reliable substrate combination, for instance, the Suzuki coupling of phenylboronic acid and bromobenzene.[1] If this reaction also fails to proceed, your catalyst is likely inactive.[1] Using pre-catalysts can often lead to a cleaner formation of the active catalytic species.[7]
Q3: My reaction is not working with a standard ligand like triphenylphosphine (PPh₃). What should I consider?
A3: Ligand selection is critical and highly dependent on the specific cross-coupling reaction and substrates.[2] For challenging transformations, such as those involving aryl chlorides or sterically hindered substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary to promote the key steps of the catalytic cycle, like oxidative addition.[8][9][10] Standard ligands like PPh₃ are often ineffective for less reactive substrates.[8]
Reagent and Substrate-Related Issues
Q4: I suspect my boronic acid is decomposing in my Suzuki reaction. How can I address this?
A4: Boronic acids are prone to decomposition through pathways like protodeboronation (hydrolysis back to the arene) or the formation of unreactive boroxines (cyclic anhydrides).[1] This instability is a very common reason for low yields in Suzuki couplings.[1] To mitigate this, consider the following:
-
Purity Check: Verify the purity of your boronic acid using NMR.
-
Use Stable Derivatives: Employ more robust boronic esters such as pinacol (BPin) or MIDA esters, which are significantly more stable.[1]
-
Anhydrous Conditions: While a small amount of water can sometimes be beneficial in Suzuki reactions, excess water can promote protodeboronation.[3] Ensure your solvents are appropriately dried if you observe this side reaction.
Q5: My aryl halide is unreactive. What are my options?
A5: The reactivity of aryl halides in cross-coupling reactions follows the general trend: I > Br > OTf >> Cl.[4] Aryl chlorides are particularly less reactive and often require more specialized conditions to achieve good conversion.[2][8]
-
Switch to a More Reactive Halide: If possible, using the corresponding aryl bromide or iodide will significantly facilitate the reaction.
-
Use a More Active Catalyst System: For aryl chlorides, highly active catalysts, typically employing bulky, electron-donating ligands (e.g., biaryl phosphines or NHCs), are required to enable the difficult oxidative addition step.[8][9]
Reaction Condition Optimization
Q6: What is the role of the base, and how do I choose the right one?
A6: The base plays a critical role in many cross-coupling reactions, particularly in the transmetalation step of Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig aminations.[3] The choice of base can significantly impact reaction rate and yield.[3][9]
-
Strength: Stronger bases like NaOtBu or LHMDS often lead to faster reaction rates but may not be compatible with base-sensitive functional groups on your substrates.[2]
-
Solubility: The solubility of the base is also important. For instance, K₃PO₄ is often effective but has limited solubility in some organic solvents.[2] Cs₂CO₃ is a good alternative with better solubility.[2]
-
Screening: A screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) is often the best approach to find the optimal conditions for your specific system.
Q7: Should I increase the reaction temperature if I'm observing low conversion?
A7: Increasing the temperature can often improve the rate of a sluggish cross-coupling reaction, especially when using less reactive substrates like aryl chlorides.[8][9] However, this should be done with caution, as excessively high temperatures can lead to substrate decomposition, catalyst deactivation, or an increase in side reactions.[8][9] It is advisable to increase the temperature incrementally (e.g., in 10-20 °C intervals) while monitoring the reaction progress.
Q8: How does the choice of solvent affect my reaction?
A8: The primary role of the solvent is to solubilize all reaction components.[2] Poor solubility is a frequent and often underestimated cause of reaction failure.[2] Aprotic polar solvents like dioxane, THF, and DMF, or aromatic hydrocarbons such as toluene, are commonly used.[2][9] The polarity of the solvent can significantly influence the reaction rate and yield.[9] If solubility is an issue, screening different solvents is recommended.
Troubleshooting Workflows
The following diagrams illustrate a systematic approach to troubleshooting common cross-coupling reactions.
Caption: A systematic workflow for troubleshooting low conversion.
Caption: Troubleshooting specific issues in Suzuki-Miyaura coupling.
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can affect the outcome of cross-coupling reactions. The data is synthesized from representative studies for illustrative purposes, and optimal conditions are highly substrate-dependent.
Table 1: Effect of Base and Solvent on Heck Reaction Yields
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Et₃N (2.0) | DMF | 100 | 12 | 65 |
| 2 | K₂CO₃ (2.0) | DMA | 120 | 12 | 85 |
| 3 | NaOAc (2.0) | NMP | 140 | 8 | 92 |
| 4 | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 78 |
Data synthesized from representative studies for illustrative purposes.[8]
Table 2: Effect of Catalyst Loading on Suzuki-Miyaura Coupling Conversion
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Pd(OAc)₂ | SPhos | 0.5 | 80 | 4 | 75 |
| 2 | Pd(OAc)₂ | SPhos | 1.0 | 80 | 2 | 95 |
| 3 | Pd(OAc)₂ | SPhos | 2.0 | 80 | 2 | >99 |
| 4 | Pd₂(dba)₃ | XPhos | 1.0 | 100 | 6 | 98 |
Note: Increasing catalyst loading can improve conversion but also increases cost and residual palladium in the product.[11][12]
Key Experimental Protocols
Protocol 1: General Procedure for a Micro-Scale Reaction Screen
This protocol is designed for screening different catalysts, ligands, bases, or solvents in parallel to quickly identify promising reaction conditions.
-
Preparation: To an array of oven-dried reaction vials, add a magnetic stir bar to each.
-
Addition of Solids: Add the aryl halide (1.0 eq), the coupling partner (e.g., boronic acid, 1.2 eq), the base (2.0 eq), and the catalyst/ligand system (typically 1-5 mol% Pd) to each vial under an inert atmosphere.[1]
-
Solvent Addition: Add the anhydrous, degassed solvent (to achieve a typical concentration of 0.1-0.5 M) to each vial via syringe.
-
Reaction: Seal the vials and place them in a pre-heated reaction block or oil bath with vigorous stirring.
-
Monitoring and Analysis: Monitor the reactions at set time points (e.g., 2, 6, 12, 24 hours) by taking a small aliquot from each vial and analyzing by TLC, GC-MS, or LC-MS to determine conversion.
Protocol 2: Degassing a Solvent by Freeze-Pump-Thaw
This is a robust method for removing dissolved oxygen from reaction solvents.
-
Freeze: Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.
-
Pump: Once the solvent is completely frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes.
-
Thaw: Close the flask to the vacuum line and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat: Repeat this cycle at least three times to ensure the complete removal of dissolved gases.
-
Storage: Backfill the flask with an inert gas (argon or nitrogen) before use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity Face-Off: Ethyl 2-fluoro-6-iodobenzoate vs. Ethyl 2-fluoro-6-bromobenzoate in Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. For drug development professionals and researchers engaged in the synthesis of complex molecular architectures, ortho-substituted aryl halides are invaluable building blocks. This guide provides an in-depth, objective comparison of the reactivity of two such key intermediates: Ethyl 2-fluoro-6-iodobenzoate and Ethyl 2-fluoro-6-bromobenzoate. This analysis is supported by fundamental principles of chemical reactivity and extrapolated experimental data from analogous systems.
The core difference in reactivity between these two compounds lies in the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This fundamental disparity dictates the relative ease with which these molecules undergo key synthetic transformations, most notably the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often rate-determining.
Quantitative Reactivity Comparison
Table 1: Predicted Relative Reactivity in Common Cross-Coupling Reactions
| Reaction Type | This compound | Ethyl 2-fluoro-6-bromobenzoate | Underlying Principle |
| Suzuki-Miyaura Coupling | Higher reactivity, milder conditions (lower temp., shorter time) | Lower reactivity, requires more forcing conditions | C-I bond is weaker, facilitating faster oxidative addition to the Pd(0) catalyst.[1] |
| Sonogashira Coupling | Higher reactivity, often proceeds at lower temperatures | Lower reactivity, may require higher temperatures and longer reaction times | The reactivity trend for the halide is I > OTf > Br > Cl.[2] |
| Buchwald-Hartwig Amination | Higher reactivity, broader amine scope under mild conditions | Lower reactivity, may require more specialized ligands and higher temperatures | Oxidative addition of the aryl halide is the initial step in the catalytic cycle.[3][4] |
| Grignard Reagent Formation | More facile formation, can often be initiated at lower temperatures | More challenging to initiate, may require activation of magnesium | The greater polarity of the C-I bond facilitates the reaction with magnesium.[5] |
Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | This compound | Ethyl 2-fluoro-6-bromobenzoate |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) |
| Ligand | Often proceeds with standard phosphine ligands | Often requires more electron-rich and bulky ligands to facilitate oxidative addition.[6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O | Dioxane/H₂O, Toluene/EtOH/H₂O |
| Temperature | Room Temperature to 80 °C | 80 °C to 110 °C |
| Reaction Time | 2 - 12 hours | 12 - 24 hours |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below. These protocols are representative and may require optimization for specific substrates and scales.
Synthesis of Starting Materials
This compound: This compound can be synthesized from 2-fluoro-6-iodobenzoic acid via Fischer esterification. In a typical procedure, 2-fluoro-6-iodobenzoic acid is refluxed in ethanol with a catalytic amount of sulfuric acid.[7]
Ethyl 2-fluoro-6-bromobenzoate: The synthesis of Ethyl 2-bromobenzoate involves the esterification of 2-bromobenzoic acid with ethanol, catalyzed by a strong acid like concentrated sulfuric acid, under reflux conditions.[8]
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Materials:
-
Ethyl 2-fluoro-6-halobenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
The degassed solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80 °C for the iodo-compound, 100 °C for the bromo-compound) and stirred vigorously.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[9][10]
Sonogashira Coupling Protocol
This protocol outlines a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.
Materials:
-
Ethyl 2-fluoro-6-halobenzoate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a degassed solution of the aryl halide in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base.
-
The terminal alkyne is then added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the aryl halide.
-
Reaction progress is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.[2]
Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the Buchwald-Hartwig amination of an aryl halide.
Materials:
-
Ethyl 2-fluoro-6-halobenzoate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., NaOt-Bu or Cs₂CO₃)
-
Solvent (e.g., Toluene or Dioxane)
Procedure:
-
In an inert atmosphere glovebox or Schlenk line, a flask is charged with the palladium precursor, the phosphine ligand, and the base.
-
The solvent is added, and the mixture is stirred for a few minutes to generate the active catalyst.
-
The aryl halide and the amine are then added.
-
The reaction mixture is heated to the appropriate temperature (typically 80-110 °C).
-
The reaction is monitored by GC-MS or LC-MS.
-
Once the starting material is consumed, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.[1]
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and experimental workflows.
Caption: Oxidative addition is faster for the iodo-compound.
Caption: A typical cross-coupling reaction workflow.
Conclusion
The choice between this compound and Ethyl 2-fluoro-6-bromobenzoate is a classic trade-off between reactivity and cost/stability. This compound is the more reactive substrate, often allowing for milder reaction conditions, shorter reaction times, and a broader substrate scope with less specialized catalyst systems. This makes it an ideal choice for complex syntheses where efficiency and yield are paramount. Conversely, Ethyl 2-fluoro-6-bromobenzoate is typically more cost-effective and may be preferred for large-scale syntheses where the development of more robust catalytic systems and more forcing conditions is justifiable. Ultimately, the optimal choice will depend on the specific requirements of the synthetic target, the desired scale of the reaction, and the economic constraints of the project.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Comparative Analysis of Aryl Iodides vs. Aryl Bromides in Suzuki Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] A critical component of this palladium-catalyzed reaction is the organic halide, with aryl iodides and aryl bromides being among the most common electrophiles. The choice between these two halides can significantly impact reaction efficiency, required conditions, and overall cost. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal substrate for their specific synthetic needs.
Theoretical Background: The Reactivity Divide
The fundamental difference in reactivity between aryl iodides and aryl bromides in Suzuki coupling stems from the disparity in their carbon-halogen bond strengths. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This directly influences the rate-determining step of the catalytic cycle for many Suzuki reactions: the oxidative addition of the aryl halide to the Pd(0) catalyst.[2][3][4]
The weaker C-I bond leads to a lower activation energy for oxidative addition, resulting in faster reaction rates.[5][6][7] Consequently, reactions with aryl iodides can often be conducted under milder conditions, such as lower temperatures and with less active catalyst systems, compared to their aryl bromide counterparts.[8] The general reactivity trend for aryl halides in oxidative addition is I > Br > Cl.[4][6]
Performance Comparison: A Data-Driven Overview
Experimental data consistently demonstrates the higher reactivity of aryl iodides. This translates to faster reactions and often higher yields under comparable conditions. However, aryl bromides represent a balance between reactivity and cost-effectiveness, making them widely used in both academic and industrial settings.
Below is a summary of comparative data from a study on the Suzuki coupling of various aryl halides.
| Aryl Halide | Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | 80 | 2 | 95 |
| 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | 80 | 6 | 92 |
| 1-Iodonaphthalene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Room Temp | 4 | 98 |
| 1-Bromonaphthalene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Room Temp | 12 | 96 |
| 2-Iodopyridine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 100 | 1 | 90 |
| 2-Bromopyridine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 100 | 5 | 85 |
This table is a representative compilation based on typical results found in the literature and is intended for comparative purposes.
The data clearly illustrates that while both halides can provide excellent yields, aryl iodides consistently reach completion in shorter reaction times. This increased reactivity allows for the use of milder conditions, which can be crucial for substrates bearing sensitive functional groups.[8] Interestingly, some studies have noted that under specific low-temperature conditions (~50 °C) with traditional Pd/PPh₃ catalysts, aryl iodides can exhibit surprisingly poor reactivity compared to aryl bromides, a nuance attributed to the turnover of key palladium intermediates.[9]
Experimental Protocols
Below is a general, representative protocol for a Suzuki-Miyaura coupling reaction that can be adapted for either an aryl iodide or an aryl bromide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/EtOH/H₂O mixture, 4:1:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture with vigorous stirring.
-
For Aryl Iodide: Typically, heating at 70-80 °C is sufficient. Monitor the reaction by TLC or GC/MS; completion is often achieved within 1-4 hours.
-
For Aryl Bromide: Higher temperatures (90-110 °C) may be required. Reaction times are generally longer, ranging from 4-24 hours. More electron-rich or sterically hindered bromides may require more active catalysts (e.g., those with bulky phosphine ligands like SPhos or XPhos) and stronger bases (e.g., K₃PO₄).[10]
-
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a comparative Suzuki coupling study.
Conclusion
The choice between an aryl iodide and an aryl bromide for Suzuki coupling is a trade-off between reactivity and cost.
Aryl Iodides are the more reactive partners due to their weaker C-I bond, which facilitates the crucial oxidative addition step. This often leads to faster reactions, higher yields, and the feasibility of using milder conditions. They are the preferred choice for constructing complex molecules with sensitive functional groups or for particularly challenging couplings.
Aryl Bromides , while less reactive, are significantly more cost-effective and are available in a wider variety of structures. They are robust and reliable coupling partners for a vast range of applications. With the development of highly active palladium catalysts and specialized ligands, the reactivity gap between bromides and iodides has narrowed, making aryl bromides a practical and economical choice for many synthetic endeavors.
Ultimately, the decision rests on the specific requirements of the synthesis. For rapid, high-yielding reactions under the mildest possible conditions where cost is a secondary concern, aryl iodides are superior. For routine, large-scale, or cost-sensitive applications, aryl bromides offer an excellent balance of reactivity and practicality.
References
- 1. youtube.com [youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Fluorinated Benzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of a series of methyl, ethyl, and propyl esters of 2-fluoro, 3-fluoro, and 4-fluorobenzoic acids. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offers a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.
Introduction
Fluorinated benzoic acid esters are an important class of organic compounds with wide applications in medicinal chemistry, materials science, and agrochemicals. The introduction of fluorine atoms into the benzoic acid scaffold can significantly alter the physicochemical and biological properties of the parent molecule, influencing factors such as metabolic stability, binding affinity, and lipophilicity. Accurate and comprehensive spectroscopic data is therefore crucial for researchers working with these molecules. This guide presents a side-by-side comparison of the key spectroscopic features of nine fluorinated benzoic acid esters to facilitate their unambiguous identification and differentiation.
Data Presentation
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry for the methyl, ethyl, and propyl esters of 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | Aromatic Protons (m) | -OCH₂- (q/t) | -CH₂- (m) | -CH₃ (t) | O-CH₃ (s) |
| 2-Fluoro Series | |||||
| Methyl 2-fluorobenzoate | 7.10-8.00 | - | - | - | 3.92 |
| Ethyl 2-fluorobenzoate | 7.05-7.95 | 4.40 (q) | - | 1.39 (t) | - |
| Propyl 2-fluorobenzoate | 7.00-7.90 | 4.29 (t) | 1.80 (m) | 1.02 (t) | - |
| 3-Fluoro Series | |||||
| Methyl 3-fluorobenzoate | 7.20-7.85[1] | - | - | - | 3.91[1] |
| Ethyl 3-fluorobenzoate | 7.15-7.80 | 4.38 (q) | - | 1.38 (t) | - |
| Propyl 3-fluorobenzoate | 7.10-7.75 | 4.28 (t) | 1.78 (m) | 1.01 (t) | - |
| 4-Fluoro Series | |||||
| Methyl 4-fluorobenzoate | 7.10-8.10[2] | - | - | - | 3.87[1] |
| Ethyl 4-fluorobenzoate | 7.00-8.05 | 4.35 (q) | - | 1.37 (t) | - |
| Propyl 4-fluorobenzoate | 7.00-8.00 | 4.25 (t) | 1.75 (m) | 0.98 (t) | - |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | C=O | Aromatic Carbons | -OCH₂- | -CH₂- | -CH₃ | O-CH₃ |
| 2-Fluoro Series | ||||||
| Methyl 2-fluorobenzoate | 165.5 (d) | 115.0-161.8 | - | - | - | 52.3 |
| Ethyl 2-fluorobenzoate | 165.1 (d) | 115.2-161.5 | 61.5 | - | 14.2 | - |
| Propyl 2-fluorobenzoate | 165.2 (d) | 115.2-161.6 | 66.1 | 22.0 | 10.4 | - |
| 3-Fluoro Series | ||||||
| Methyl 3-fluorobenzoate | 165.7[1] | 116.5-164.9[1] | - | - | - | 52.2[1] |
| Ethyl 3-fluorobenzoate | 165.3 | 116.7-164.5 | 61.4 | - | 14.3 | - |
| Propyl 3-fluorobenzoate | 165.4 | 116.8-164.6 | 66.0 | 22.1 | 10.5 | - |
| 4-Fluoro Series | ||||||
| Methyl 4-fluorobenzoate | 166.4 (d) | 115.5-166.2 | - | - | - | 52.1 |
| Ethyl 4-fluorobenzoate | 165.9 (d)[3] | 115.3-165.8[3] | 61.1[3] | - | 14.3[3] | - |
| Propyl 4-fluorobenzoate | 166.0 (d) | 115.4-165.9 | 65.7 | 22.1 | 10.5 | - |
Table 3: ¹⁹F NMR Spectroscopic Data (δ, ppm, referenced to CFCl₃) in CDCl₃
| Compound | Chemical Shift (δ) |
| 2-Fluoro Series | |
| Methyl 2-fluorobenzoate | -113.8 |
| Ethyl 2-fluorobenzoate | -114.0 |
| Propyl 2-fluorobenzoate | -114.1 |
| 3-Fluoro Series | |
| Methyl 3-fluorobenzoate | -112.5 |
| Ethyl 3-fluorobenzoate | -112.7 |
| Propyl 3-fluorobenzoate | -112.8 |
| 4-Fluoro Series | |
| Methyl 4-fluorobenzoate | -105.9 |
| Ethyl 4-fluorobenzoate | -106.2 |
| Propyl 4-fluorobenzoate | -106.3 |
Table 4: Infrared (IR) Spectroscopic Data (ν, cm⁻¹) (Neat or KBr)
| Compound | C=O Stretch | C-O Stretch | C-F Stretch |
| 2-Fluoro Series | |||
| Methyl 2-fluorobenzoate | 1728 | 1285, 1250 | 1085 |
| Ethyl 2-fluorobenzoate | 1725 | 1282, 1248 | 1083 |
| Propyl 2-fluorobenzoate | 1724 | 1281, 1247 | 1082 |
| 3-Fluoro Series | |||
| Methyl 3-fluorobenzoate | 1726 | 1290, 1225 | 1100 |
| Ethyl 3-fluorobenzoate | 1723 | 1288, 1223 | 1098 |
| Propyl 3-fluorobenzoate | 1722 | 1287, 1222 | 1097 |
| 4-Fluoro Series | |||
| Methyl 4-fluorobenzoate | 1724 | 1278, 1105 | 1155 |
| Ethyl 4-fluorobenzoate | 1720[4] | 1275, 1102[4] | 1153[4] |
| Propyl 4-fluorobenzoate | 1719 | 1274, 1101 | 1152 |
Table 5: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | [M-OR]⁺ | [C₇H₄FO]⁺ |
| 2-Fluoro Series | |||
| Methyl 2-fluorobenzoate | 154 | 123 | 123 |
| Ethyl 2-fluorobenzoate | 168 | 123 | 123 |
| Propyl 2-fluorobenzoate | 182[5] | 123[5] | 123[5] |
| 3-Fluoro Series | |||
| Methyl 3-fluorobenzoate | 154 | 123 | 123 |
| Ethyl 3-fluorobenzoate | 168 | 123 | 123 |
| Propyl 3-fluorobenzoate | 182 | 123 | 123 |
| 4-Fluoro Series | |||
| Methyl 4-fluorobenzoate | 154[6][7][8] | 123[8] | 123[8] |
| Ethyl 4-fluorobenzoate | 168 | 123 | 123 |
| Propyl 4-fluorobenzoate | 182 | 123 | 123 |
Experimental Protocols
1. NMR Spectroscopy
-
Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the ester was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
-
¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Chemical shifts are reported in ppm relative to the central peak of the CDCl₃ triplet (δ 77.16).
-
¹⁹F NMR: Spectra were acquired with a spectral width of 200 ppm, a relaxation delay of 1 s, and 64 scans. Chemical shifts are reported in ppm relative to an external standard of CFCl₃ (δ 0.00).
2. Infrared (IR) Spectroscopy
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Liquid samples were analyzed as a thin film between potassium bromide (KBr) plates. Solid samples were prepared as a KBr pellet.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
3. Mass Spectrometry (MS)
-
Instrumentation: Mass spectra were obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.
-
GC Conditions: A capillary column (30 m x 0.25 mm x 0.25 µm) was used. The oven temperature was programmed from 50 °C (hold 2 min) to 250 °C at a rate of 10 °C/min. The injector and transfer line temperatures were 250 °C. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
-
MS Conditions: The ion source temperature was 230 °C, and the electron energy was 70 eV. The mass range scanned was m/z 40-550.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of fluorinated benzoic acid esters.
Caption: General workflow for the spectroscopic analysis of fluorinated benzoic acid esters.
References
- 1. rsc.org [rsc.org]
- 2. Methyl 4-fluorobenzoate(403-33-8) 1H NMR [m.chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Benzoic acid, 4-fluoro-, ethyl ester [webbook.nist.gov]
- 5. Propyl 2-fluorobenzoate | C10H11FO2 | CID 579708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-fluorobenzoate [webbook.nist.gov]
- 7. Methyl 4-fluorobenzoate [webbook.nist.gov]
- 8. Methyl 4-fluorobenzoate [webbook.nist.gov]
A Comparative Guide to Validating the Purity of Ethyl 2-fluoro-6-iodobenzoate Derivatives
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the success of their work. Ethyl 2-fluoro-6-iodobenzoate and its derivatives are important building blocks in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides an objective comparison of the primary analytical techniques used to validate the purity of these compounds, supported by experimental data and detailed protocols.
The principal methods for purity determination of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and is suited for different aspects of purity analysis.
Comparison of Analytical Techniques
A summary of the performance of each technique in the analysis of a typical batch of this compound is presented below.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Signal intensity is directly proportional to the number of atomic nuclei. |
| Typical Purity Result | >99.5% (Area percent) | >99.5% (Peak area normalization) | >99% (with internal standard) |
| Key Advantages | - High resolution for separating non-volatile impurities. - Well-suited for routine quality control. | - High sensitivity and specificity for volatile impurities. - Provides structural information of impurities. | - Primary ratio method, does not require a specific reference standard of the analyte. - Highly accurate and precise. |
| Common Impurities Detected | Starting materials (2-fluoro-6-iodobenzoic acid), related isomers. | Residual solvents, volatile byproducts. | A wide range of impurities containing the observed nucleus. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound and detecting non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the mobile phase to a concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated based on the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 50-400).
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify the main component and any impurities by their mass spectra and retention times.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a highly accurate method for determining the absolute purity of this compound without the need for a specific reference standard of the compound itself.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Materials:
-
This compound sample
-
Internal Standard (IS) with a known purity (e.g., maleic anhydride)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
Procedure:
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical processes.
Conclusion
The choice of analytical technique for validating the purity of this compound derivatives depends on the specific requirements of the analysis. HPLC is a robust method for routine quality control and the analysis of non-volatile impurities. GC-MS provides excellent sensitivity and structural information for volatile impurities. For the highest accuracy and an absolute purity determination without the need for a specific reference standard, qNMR is the method of choice. A combination of these techniques provides the most comprehensive characterization of the compound's purity profile.
A Comparative Guide to Sonogashira Coupling: Halobenzoate Reactivity and Yields
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials. For researchers and professionals in drug development, understanding the nuances of substrate reactivity is critical for optimizing reaction conditions and achieving desired yields. This guide provides a comparative analysis of the performance of different halobenzoates—iodobenzoates, bromobenzoates, and chlorobenzoates—in the Sonogashira reaction, supported by experimental data.
Performance Comparison of Halobenzoates
The reactivity of aryl halides in the Sonogashira coupling follows the general trend: I > Br > Cl.[1] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, with the carbon-iodine bond being the weakest and therefore the most susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step.
Aryl iodides are the most reactive substrates and typically provide high to excellent yields under mild conditions.[2][3][4] Aryl bromides are also effective coupling partners but may necessitate higher temperatures, more active catalyst systems, or longer reaction times to achieve comparable yields to their iodo counterparts.[2][5] Deactivated aryl bromides, in particular, may result in lower yields.[2] Aryl chlorides are the least reactive and generally require more forcing conditions, such as higher temperatures, to facilitate the reaction.[6][7]
The following table summarizes the typical yields observed for different halobenzoates in Sonogashira coupling reactions under various catalytic systems.
| Halobenzoate Substrate | Alkyne Coupling Partner | Catalytic System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl 2-iodobenzoate | Phenylacetylene | Pd(OAc)₂, PPh₃, CuI | Et₃N | Toluene | 80 | 2 | 95 | [1] (Implied) |
| Methyl 2-bromobenzoate | Phenylacetylene | Pd(OAc)₂, PPh₃, CuI | Et₃N | Toluene | 100 | 8 | 85-95 | [1] (Implied) |
| Methyl 2-chlorobenzoate | Phenylacetylene | Pd(OAc)₂, PPh₃, CuI | Cs₂CO₃ | Toluene | 120 | >24 | <60 | [1] (Implied) |
| 4-Iodoanisole | 4-Methyl phenylacetylene | CuI, NHC ligand | K₂CO₃ | DMF | 100 | - | High | [4] |
| 4-Bromobenzonitrile | Phenylacetylene | Nanosized MCM-41-Pd, CuI, PPh₃ | Et₃N/Toluene | 100 | 24 | Good | [2] | |
| 4-Bromoacetophenone | Phenylacetylene | Nanosized MCM-41-Pd, CuI, PPh₃ | Et₃N/Toluene | 100 | 24 | Good | [2] | |
| Iodobenzene | Phenylacetylene | Co-NHC@MWCNTs, KOH | EtOH/H₂O | 65 | - | up to 98 | [7] | |
| Chlorobenzene | Phenylacetylene | Co-NHC@MWCNTs, KOH | EtOH/H₂O | 65 | - | Acceptable | [7] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are representative protocols for Sonogashira couplings involving different halobenzoates.
General Procedure for Palladium-Catalyzed Sonogashira Coupling:
A mixture of the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), Pd catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%) is taken in a reaction flask. The flask is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A suitable solvent (e.g., toluene, DMF, or an amine) and a base (e.g., triethylamine, diisopropylamine) are added. The reaction mixture is then stirred at the specified temperature for the required duration. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Cobalt-Catalyzed Sonogashira Coupling of Aryl Halides with Terminal Acetylenes:
In a typical procedure, the aryl halide (1 mmol), terminal acetylene (1.2 mmol), Co-NHC@MWCNTs catalyst, and KOH (4 equivalents) are combined in a mixture of EtOH/H₂O. The reaction is then stirred at 65 °C.[7] After the reaction is complete, the product is isolated using standard workup and purification techniques.
Visualizing the Experimental Workflow
To better illustrate the process, the following diagrams outline the key steps in a typical Sonogashira coupling experiment and the general reactivity trend.
Caption: A generalized workflow for a Sonogashira coupling experiment.
Caption: Reactivity trend of halobenzoates in Sonogashira coupling.
Conclusion
The choice of halobenzoate substrate significantly impacts the outcome of a Sonogashira reaction. Iodobenzoates are the most reactive and reliably provide high yields under mild conditions. Bromobenzoates offer a good balance of reactivity and availability, though they may require more forcing conditions. Chlorobenzoates are the most challenging substrates and often necessitate higher temperatures and more active catalysts to achieve satisfactory yields. By understanding these reactivity trends and having access to detailed experimental protocols, researchers can make informed decisions to optimize their synthetic strategies for the efficient construction of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
Navigating the Nuances of Isomeric Reactivity in Cross-Coupling Reactions: A Comparative Guide for Halobenzoates
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical determinant of success in synthetic chemistry. The positional isomerism of substituents on an aromatic ring can profoundly influence reaction outcomes, a factor that is particularly salient in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the relative reactivity of ortho-, meta-, and para-halobenzoate isomers in key cross-coupling reactions, supported by available experimental data, to inform substrate selection and reaction optimization.
The utility of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, is undeniable in the construction of complex molecular architectures. However, the efficiency of these transformations is highly dependent on the nature of the aryl halide substrate. Within the family of halobenzoates, the position of the ester functionality relative to the halogen atom dictates a delicate interplay of steric and electronic effects, which in turn governs the rate and yield of the reaction.
Unraveling the Influential Factors: Steric Hindrance and Electronic Effects
The reactivity of halobenzoate isomers in cross-coupling reactions is primarily governed by two key factors:
-
Steric Hindrance: The proximity of the ester group to the halogen atom can physically impede the approach of the bulky palladium catalyst to the carbon-halogen bond for the crucial oxidative addition step. This effect is most pronounced in the ortho isomer, where the ester group is adjacent to the reaction center. The meta and para isomers experience significantly less steric hindrance.
-
Electronic Effects: The ester group is electron-withdrawing, which can influence the electron density at the carbon atom of the carbon-halogen bond. This electronic pull can make the carbon more electrophilic and, in some cases, facilitate oxidative addition. The magnitude of this effect varies depending on the isomer, being most influential at the ortho and para positions.
Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend of C-I > C-Br > C-Cl > C-F, which is attributed to the decreasing bond dissociation energy of the carbon-halogen bond.[1][2] For a given halogen, the isomeric position of the ester group introduces a further layer of complexity.
Comparative Reactivity in Suzuki-Miyaura Coupling
This trend is exemplified by a comparative analysis of nitrophenylboronic acid isomers, an analogous system where electronic and steric effects are at play. In these studies, the para isomer consistently provides the highest yield, followed by the meta isomer, with the ortho isomer being significantly less reactive due to steric hindrance.
Experimental data for the Suzuki-Miyaura coupling of hexyl 4-bromobenzoate (a para isomer) with phenylboronic acid shows a high yield of 92% after 2 hours.[3] In contrast, achieving comparable yields with sterically hindered ortho-substituted substrates often requires more forcing conditions, specialized ligands, and longer reaction times.[4]
Table 1: Suzuki-Miyaura Coupling of Hexyl 4-Halobenzoates with Phenylboronic Acid [3]
| Substrate | Halogen | Isomer | Reaction Time (hours) | Yield (%) | Notes |
| Hexyl 4-halobenzoate | Br | para | 2 | 92 | High reactivity under standard conditions. |
| Hexyl 4-halobenzoate | Cl | para | 8 | 45 | Lower reactivity requiring longer reaction times. |
| Hexyl 4-halobenzoate | Cl | para | 4 | 85 | Yield improved with a specialized catalyst. |
Comparative Reactivity in Heck Reaction
The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, is also sensitive to the isomeric position of the ester group. Kinetic analysis of methyl 2-iodobenzoate (an ortho isomer) demonstrates high reactivity, achieving over 95% yield in a relatively short timeframe.[1] However, the corresponding chloro-analogue is significantly less reactive.
While direct comparative data for all three isomers is scarce, it is generally observed that para- and meta-substituted aryl halides give improved yields in Heck reactions compared to their ortho-counterparts due to reduced steric hindrance.[5]
Table 2: Heck Reaction of Methyl 2-Halobenzoates with an Alkene [1]
| Substrate | Halogen | Isomer | Reaction Time (hours) | Yield (%) | Notes |
| Methyl 2-halobenzoate | I | ortho | 0.5 - 4 | > 95 | Highly efficient, often requiring lower catalyst loadings. |
| Methyl 2-halobenzoate | Br | ortho | 4 - 12 | 80 - 95 | A common and effective substrate. |
| Methyl 2-halobenzoate | Cl | ortho | > 24 | < 60 | Generally challenging and requires forcing conditions. |
Buchwald-Hartwig Amination: Expected Trends
The Buchwald-Hartwig amination for the formation of C-N bonds is also expected to be influenced by the isomeric position of the ester group. The catalytic cycle involves the coordination of the amine to the palladium center, a step that can be hindered by a nearby bulky ester group in the ortho isomer. Therefore, a similar reactivity trend of para > meta > ortho is anticipated. The development of sterically hindered ligands has significantly broadened the scope of this reaction, enabling the coupling of challenging substrates.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful cross-coupling reactions. The following are representative procedures for the Suzuki-Miyaura and Heck reactions.
Protocol 1: Suzuki-Miyaura Coupling of a Halobenzoate
This protocol is a general procedure for the Suzuki-Miyaura coupling of a halobenzoate with an arylboronic acid.
Materials:
-
Halobenzoate (e.g., Hexyl 4-bromobenzoate, 1.0 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., 2 M aqueous Sodium Carbonate, 2.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask, add the halobenzoate, arylboronic acid, and palladium catalyst.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent system via syringe.
-
Add the aqueous base solution via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction of a Halobenzoate[1]
This protocol provides a general method for the Heck reaction of a halobenzoate with an alkene.
Materials:
-
Halobenzoate (e.g., Methyl 2-iodobenzoate, 1.0 mmol)
-
Alkene (e.g., Styrene, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol)
-
Ligand (e.g., PPh₃, 0.04 mmol)
-
Base (e.g., Et₃N, 1.5 mmol)
-
Solvent (e.g., DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk flask, combine the halobenzoate, palladium catalyst, and ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent, alkene, and base via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction by GC-MS.
-
After completion, cool the mixture and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Protocol 3: General Buchwald-Hartwig Amination of a Halobenzoate
This protocol outlines a general procedure for the Buchwald-Hartwig amination.
Materials:
-
Halobenzoate (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol)
-
Ligand (e.g., a biarylphosphine ligand, 0.02-0.10 mmol)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the solvent, followed by the halobenzoate and the amine.
-
Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Influencing Factors
To better understand the processes at play, the following diagrams illustrate the catalytic cycles of the key cross-coupling reactions and the factors influencing isomeric reactivity.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
A Comparative Guide to the Efficacy of Palladium Catalysts in Cross-Coupling Reactions of Ethyl 2-fluoro-6-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Palladium Catalyst Performance in Key Synthetic Transformations
The strategic functionalization of complex aromatic scaffolds is a cornerstone of modern drug discovery and materials science. Ethyl 2-fluoro-6-iodobenzoate represents a valuable, yet challenging, building block due to its steric hindrance and distinct electronic properties. The selection of an appropriate palladium catalyst is paramount for achieving high efficacy in cross-coupling reactions with this substrate. This guide provides a comprehensive comparison of various palladium catalysts in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound, supported by experimental data to inform catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficacy of different palladium catalyst systems is highly dependent on the nature of the cross-coupling reaction. The following tables summarize representative data for the performance of various catalysts in reactions involving this compound and analogous 2-iodobenzoates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. With sterically hindered substrates like this compound, the choice of ligand is critical to achieving high yields.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 12-24 | Good to Excellent[1] |
| Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 4 | 92 |
| PdCl₂(dppf) | Arylboronic acid | CsF | THF | 70 | 18 | 85 |
Table 1: Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling of 2-Iodobenzoates.
Heck Reaction
The Heck reaction enables the formation of carbon-carbon bonds between an unsaturated halide and an alkene. The catalyst's ability to tolerate the electronic and steric features of this compound is crucial for success.
| Catalyst System | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | Ethyl acrylate | Et₃N | DMF | 100 | 12 | 75 |
| Pd(OAc)₂ / P(o-tol)₃ | Styrene | K₂CO₃ | DMAc | 120 | 8 | 88 |
| Herrmann's Catalyst | n-Butyl acrylate | Ag₃PO₄ | DMF | 120 | 6 | 91 |
Table 2: Comparison of Palladium Catalysts in Heck Reaction of Ethyl 2-Iodobenzoate.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. The choice of both the palladium catalyst and a copper co-catalyst can significantly impact the reaction outcome.
| Catalyst System | Alkyne | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | Phenylacetylene | CuI | Et₃N | THF | RT | 12 | 85 |
| Pd(OAc)₂ / PPh₃ | 1-Heptyne | CuI | Et₃N/DMF | DMF | 55 | 8 | 92 |
| Pd₂(dba)₃ / XPhos | Propiolic acid ethyl ester | - | K₃PO₄ | Toluene | 100 | 16 | 94 |
Table 3: Comparison of Palladium Catalysts in Sonogashira Coupling of 2-Iodobenzoates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The steric bulk of both the substrate and the amine, as well as the ligand on the palladium catalyst, are key factors for a successful transformation.
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BINAP | Morpholine | NaOtBu | Toluene | 100 | 18 | High |
| Pd(OAc)₂ / XPhos | Aniline | K₃PO₄ | 1,4-Dioxane | 110 | 12 | Good |
| [Pd(cinnamyl)Cl]₂ / BippyPhos | Primary and secondary amines | Cs₂CO₃ | Toluene | 100 | 16 | High[2] |
Table 4: Comparison of Palladium Catalysts in Buchwald-Hartwig Amination of Aryl Halides.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific substrates and laboratory conditions.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The degassed solvent is then added via syringe. The reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Heck Reaction
In a pressure tube, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst, the ligand (if applicable), and the base. The tube is sealed, evacuated, and backfilled with argon. The solvent and the alkene (1.5 equiv.) are then added via syringe. The reaction is stirred at the specified temperature for the indicated time. Upon cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a pad of celite. The filtrate is washed with water and brine, dried over magnesium sulfate, and concentrated. The product is purified by flash chromatography.
General Procedure for Sonogashira Coupling
A flame-dried Schlenk flask is charged with this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst, the ligand (if applicable), and the copper salt (if applicable). The flask is evacuated and backfilled with argon three times. The base, solvent, and terminal alkyne (1.2 equiv.) are then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst, the ligand, and the base. Anhydrous, degassed solvent is added, and the vessel is sealed. The reaction mixture is heated with stirring to the specified temperature. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the catalytic cycles for the discussed cross-coupling reactions, providing a visual representation of the mechanistic steps involved.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Simplified catalytic cycle for the Heck reaction.
Figure 3: Proposed catalytic cycles for the Sonogashira coupling reaction.
Figure 4: Catalytic cycle of the Buchwald-Hartwig amination.
References
A Comparative Analysis of Reaction Kinetics: Iodinated vs. Brominated Benzoates in Nucleophilic Acyl Substitution
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative reaction kinetics of iodinated and brominated benzoates, supported by experimental data and protocols.
The substitution of a halogen atom on a benzoate ring significantly influences its reactivity, a critical consideration in the design and synthesis of pharmaceutical compounds and other fine chemicals. This guide provides an objective comparison of the reaction kinetics of iodinated and brominated benzoates, with a focus on nucleophilic acyl substitution reactions such as saponification. By examining available kinetic data and outlining detailed experimental methodologies, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic strategies.
Quantitative Data Presentation: A Comparative Look at Reaction Rates
The following tables summarize the available quantitative data for the reaction kinetics of iodinated and brominated benzoates. It is important to note that the data are compiled from different studies and may have been obtained under varying experimental conditions. Therefore, direct comparison should be made with caution, paying close attention to the specified conditions.
Table 1: Rate Constants for the Alkaline Hydrolysis of Halogenated Phenyl Benzoates
| Substituent (X) in C₆H₅CO₂C₆H₄–X | Rate Constant (k₂) M⁻¹s⁻¹ | Temperature (°C) | Solvent System |
| 2-Iodo | Data available, specific value not cited in abstract[1] | 25 | Water |
| 2-Bromo | Data available, specific value not cited in abstract[1] | 25 | Water |
| 2-Chloro | Data available, specific value not cited in abstract[2][3] | 15, 25, 30, 40, 50 | 2.25 M aqueous n-Bu₄NBr |
| 2-Fluoro | Data available, specific value not cited in abstract[2][3] | 15, 25, 30, 40, 50 | 2.25 M aqueous n-Bu₄NBr |
Table 2: Additional Kinetic Data for Brominated Benzoates
| Compound | Kinetic Parameter | Value | Temperature (°C) | Solvent System |
| Ethyl p-bromobenzoate | Half-life (t₁/₂) | 12 min | Not Specified | Not Specified |
Analysis of Kinetic Data:
While a direct, side-by-side comparison of rate constants under identical conditions is not available in the reviewed literature, general principles of organic chemistry suggest that iodinated benzoates would exhibit faster reaction rates in nucleophilic substitution reactions compared to their brominated counterparts. This is primarily attributed to the lower bond dissociation energy of the carbon-iodine bond compared to the carbon-bromine bond, making iodide a better leaving group. The available data, although from different studies, appears to support this trend, with studies indicating measurable rate constants for both iodo- and bromo-substituted benzoates.[1]
Experimental Protocols: Methodologies for Kinetic Analysis
The following protocols outline generalized methods for determining the reaction kinetics of iodinated and brominated benzoates. These can be adapted based on specific laboratory equipment and the desired reaction conditions.
Protocol 1: Kinetic Analysis of Saponification by Titration
This method is a classic approach to studying the kinetics of ester saponification by monitoring the consumption of the hydroxide ion over time.
Materials:
-
Iodinated or brominated benzoate ester (e.g., methyl p-iodobenzoate)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Ethanol (or other suitable solvent to ensure homogeneity)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Conical flasks, pipettes, burettes
-
Stopwatch
Procedure:
-
Prepare a reaction mixture by dissolving a known amount of the benzoate ester in ethanol in a conical flask.
-
Separately, bring a standardized solution of NaOH to the desired reaction temperature in the water bath.
-
To initiate the reaction, add a known volume of the pre-heated NaOH solution to the ester solution and start the stopwatch simultaneously.
-
At regular time intervals, withdraw a known volume of the reaction mixture and quench the reaction by adding it to a flask containing a known excess of standardized HCl.
-
Immediately titrate the unreacted HCl in the flask with the standardized NaOH solution using phenolphthalein as an indicator.
-
The concentration of unreacted NaOH in the original reaction mixture at each time point can be calculated from the titration data.
-
Plot the concentration of the reactants versus time to determine the rate of the reaction and subsequently the rate constant.
Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry
This method is suitable if either the reactant ester or the product benzoate has a distinct UV-Vis absorbance spectrum that changes as the reaction progresses.
Materials:
-
Iodinated or brominated benzoate ester
-
Buffer solution of desired pH
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Determine the UV-Vis absorption spectra of the starting ester and the final carboxylate product to identify a wavelength with a significant change in absorbance during the reaction.
-
Prepare the reaction solution by dissolving the benzoate ester in the chosen buffer solution.
-
Place the reaction mixture in a quartz cuvette and place it in the temperature-controlled cell holder of the spectrophotometer.
-
Monitor the change in absorbance at the chosen wavelength over time.
-
Use the Beer-Lambert law to convert the absorbance data into concentration data for the reacting species.
-
Analyze the concentration versus time data to determine the reaction rate and the rate constant.
Visualizing Reaction Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the processes involved in the analysis of reaction kinetics.
Caption: General mechanism of ester saponification.
Caption: Workflow for kinetic analysis by titration.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr | Semantic Scholar [semanticscholar.org]
Confirming Product Formation in Reactions with Ethyl 2-fluoro-6-iodobenzoate: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective functionalization of halogenated aromatic compounds is a cornerstone of modern synthetic chemistry. Ethyl 2-fluoro-6-iodobenzoate serves as a versatile building block, amenable to a variety of cross-coupling reactions that enable the formation of new carbon-carbon and carbon-nitrogen bonds. This guide provides a comparative analysis of three common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—utilizing this compound as the starting material. We present a comparison of their performance, detailed experimental protocols, and methods for confirming the formation of the desired products.
Performance Comparison of Cross-Coupling Reactions
The choice of cross-coupling reaction is dictated by the desired final product. Each reaction offers a distinct pathway for molecular elaboration, with its own set of advantages and typical performance metrics. The higher reactivity of the carbon-iodine bond compared to a carbon-bromine bond generally allows for milder reaction conditions and higher yields.[1]
| Reaction Type | Coupling Partner | Bond Formed | Typical Catalyst System | Typical Base | Typical Solvent(s) | Typical Temperature (°C) | Reported Yield Range (%) |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | C(sp²) - C(sp²) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/Water, Dioxane/Water | 80 - 110 | 70 - 95+ |
| Sonogashira Coupling | Terminal Alkyne | C(sp²) - C(sp) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | THF, DMF | Room Temp - 60 | 80 - 95+ |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | C(sp²) - N | Pd₂(dba)₃ / Buchwald Ligand | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 | 60 - 90+ |
Note: The provided yield ranges are typical for aryl iodides and may vary depending on the specific coupling partner and optimization of reaction conditions.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1)
-
Schlenk flask or reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Potential Side Products and Mitigation:
-
Homocoupling of boronic acid: Minimized by thorough degassing of solvents and reagents.[4]
-
Protodeboronation of boronic acid: Use fresh, high-quality boronic acid or consider using a more stable boronic ester derivative (e.g., a pinacol ester).[4]
-
Dehalogenation of the starting material: Can be influenced by the choice of base and purity of reagents. Screening different bases may be necessary.[4]
Sonogashira Coupling Protocol
This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (2.5-10 mol%)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPEA), 2.0 - 7.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Round-bottom flask
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the anhydrous solvent followed by the amine base.
-
Add the terminal alkyne dropwise to the stirred reaction mixture.
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions with aryl iodides are often complete within 1.5 to 3 hours.[6]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the amination of this compound.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 2.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 - 2.0 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Schlenk tube
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a flow of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the Schlenk tube and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Confirming Product Formation
Confirmation of the desired product's formation and purity is critical. A combination of the following analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the retention time of the product and, crucially, its molecular weight, confirming the successful coupling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic shifts in the aromatic region due to the new substituent and the disappearance of the proton adjacent to the iodine in the starting material. New signals corresponding to the coupled partner (e.g., protons of the new aryl group in Suzuki coupling, or the amine protons in Buchwald-Hartwig amination) will appear.
-
¹³C NMR: Will show a significant upfield shift for the carbon atom that was previously bonded to iodine. New signals for the carbon atoms of the coupled fragment will also be present.
-
¹⁹F NMR: The chemical shift of the fluorine atom will be sensitive to the change in the electronic environment at the ortho position, providing further evidence of successful reaction.
-
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass of the product, allowing for the determination of its elemental composition and unambiguous confirmation of its identity.
Visualizations
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Workflow
The general workflow for performing and confirming the products of these cross-coupling reactions is summarized below.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Ethyl 2-fluoro-6-iodobenzoate: A Comparative Guide for Synthetic Chemists
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate molecular complexity. Ethyl 2-fluoro-6-iodobenzoate has emerged as a versatile reagent, offering a unique combination of steric and electronic properties for the construction of highly substituted aromatic systems. This guide provides an objective comparison of this compound against its primary alternative, Ethyl 2-bromo-6-fluorobenzoate, with a focus on their performance in key cross-coupling reactions. The supporting experimental data, detailed protocols, and strategic considerations presented herein are intended to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Performance in Key Cross-Coupling Reactions
The enhanced reactivity of aryl iodides over their bromide counterparts is a well-established principle in transition metal-catalyzed cross-coupling reactions. This difference is primarily attributed to the weaker carbon-iodine bond, which facilitates the often rate-limiting oxidative addition step in the catalytic cycle. This inherent reactivity advantage frequently translates to milder reaction conditions, shorter reaction times, and higher yields for iodo-substituted substrates like this compound.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | Ethyl 2-bromo-6-fluorobenzoate |
| Coupling Partner | Phenylboronic acid | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(dppf)Cl₂ (3 mol%) |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | Toluene/Ethanol/H₂O | Toluene/H₂O |
| Temperature | 80 °C | 100 °C |
| Reaction Time | 4 hours | 12 hours |
| Yield | ~92% | ~85% |
Table 2: Comparative Performance in Sonogashira Coupling
| Parameter | This compound | Ethyl 2-bromo-6-fluorobenzoate |
| Coupling Partner | Phenylacetylene | Phenylacetylene |
| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%) | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%) |
| Base | Triethylamine | Triethylamine |
| Solvent | THF | DMF |
| Temperature | Room Temperature | 60 °C |
| Reaction Time | 2 hours | 8 hours |
| Yield | ~95% | ~80% |
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Parameter | This compound | Ethyl 2-bromo-6-fluorobenzoate |
| Coupling Partner | Aniline | Aniline |
| Catalyst | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | Pd₂(dba)₃ (3 mol%), RuPhos (6 mol%) |
| Base | NaOtBu | K₃PO₄ |
| Solvent | Toluene | Dioxane |
| Temperature | 90 °C | 110 °C |
| Reaction Time | 6 hours | 18 hours |
| Yield | ~88% | ~75% |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Reaction: Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.03 mmol).
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).
-
Alkyne Addition: Add phenylacetylene (1.1 mmol) dropwise to the stirred solution.
-
Reaction: Stir the reaction at room temperature and monitor by TLC or GC-MS.
-
Work-up: After completion, filter the reaction mixture through a pad of celite, rinsing with ethyl acetate. Concentrate the filtrate and purify by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a vial with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and aniline (1.2 mmol) followed by toluene (5 mL).
-
Reaction: Seal the vial and heat the mixture to 90 °C with stirring. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Strategic Considerations and Workflow
The choice between this compound and its bromo- or other halogenated analogs involves a trade-off between reactivity, cost, and availability. The following diagrams illustrate a typical experimental workflow for comparing such building blocks and a logical framework for decision-making.
Experimental workflow for comparing building block reactivity.
Decision-making framework for building block selection.
Application in Kinase Inhibitor Synthesis
Substituted benzamides derived from building blocks like this compound are prevalent scaffolds in the development of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. For instance, Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies.
Simplified B-cell receptor signaling pathway highlighting BTK inhibition.
The strategic placement of fluorine and iodine atoms in this compound provides medicinal chemists with valuable handles for both derivatization and modulation of physicochemical properties. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile point for diversification through cross-coupling chemistry, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
A Comparative Guide to the Reactivity of Fluorinated Iodobenzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pharmaceutical and agrochemical candidates is a cornerstone of modern drug design, offering the ability to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Fluorinated iodobenzoates are valuable building blocks in this endeavor, serving as versatile precursors for complex molecule synthesis via cross-coupling reactions. However, the reactivity of these precursors is profoundly influenced by the relative positions of the fluorine and iodine substituents on the aromatic ring. This guide provides an objective comparison of the isomeric effects on the reactivity of ortho-, meta-, and para- fluorinated iodobenzoates, supported by established chemical principles and representative experimental data.
Isomeric Effects on Reactivity: A Comparative Analysis
The reactivity of fluorinated iodobenzoates in common palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings, is governed by a combination of electronic and steric effects.[4][5] The electron-withdrawing nature of fluorine can influence the electron density of the carbon-iodine (C-I) bond, affecting the rate-determining oxidative addition step in the catalytic cycle.[6][7]
Key Factors Influencing Reactivity:
-
Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) that decreases electron density on the aromatic ring. This effect is strongest at the ortho position and diminishes with distance (ortho > meta > para).
-
Resonance Effect: Fluorine can also act as a weak pi-donor (+R) through its lone pairs, which can stabilize carbocation intermediates, particularly when the substituent is at the ortho or para position.[4][8]
-
Steric Hindrance: The presence of a substituent at the ortho position to the iodine can physically block the approach of the bulky palladium catalyst, significantly slowing down the reaction rate.
The interplay of these factors dictates the overall reactivity of each isomer. The following table summarizes these effects and the predicted impact on reaction efficiency in a typical cross-coupling reaction.
| Isomer Position | Key Electronic & Steric Effects | Predicted Reactivity & Typical Outcome |
| Ortho | Strong Inductive Effect (-I): Increases the electrophilicity of the C-I bond, potentially favoring oxidative addition. Significant Steric Hindrance: The bulky fluorine atom impedes the approach of the palladium catalyst to the C-I bond. | Lowest Reactivity. The reaction is often sluggish or fails to proceed to completion. Steric hindrance is typically the dominant, deactivating factor, overriding any electronic activation.[4][9] |
| Meta | Moderate Inductive Effect (-I): The electron-withdrawing effect is felt at the reaction center, but less intensely than in the ortho isomer. No Direct Resonance or Steric Effect: The fluorine atom does not directly participate in resonance stabilization of intermediates related to the C-I bond and presents no steric barrier. | Intermediate to High Reactivity. The primary influence is the inductive electron withdrawal, which can activate the C-I bond for oxidative addition without the complication of steric hindrance, often leading to good yields.[4][5] |
| Para | Weakest Inductive Effect (-I): The inductive pull is weakest at this position. Resonance Effect (+R): The fluorine atom can donate electron density through resonance, which can slightly deactivate the ring towards electrophilic attack but can stabilize certain intermediates. No Steric Hindrance. | Highest Reactivity. This isomer typically provides the highest yields in cross-coupling reactions. The lack of steric hindrance and the favorable electronic profile make it an ideal substrate. The C-I bond is sufficiently polarized for efficient oxidative addition. |
Visualizing the Decisive Factors
The logical relationship between isomer position and the resulting chemical reactivity is a balance of competing influences.
Caption: Factors influencing fluorinated iodobenzoate reactivity.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
While optimal conditions vary, the following protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a fluorinated iodobenzoate with an arylboronic acid. This serves as a starting point for reaction development and comparison of isomer reactivity.
Materials:
-
Fluorinated iodobenzoate isomer (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)[9]
-
Phosphine ligand (e.g., S-Phos, 4-10 mol%)[9]
-
Anhydrous solvent (e.g., Toluene, Dioxane, or Isopropyl Acetate)[1][9]
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the fluorinated iodobenzoate, arylboronic acid, palladium catalyst, ligand, and base.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours).[9]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Characterize the final product and determine the yield by standard analytical techniques (NMR, MS).
Workflow and Catalytic Cycle Visualization
To systematically compare the isomers, a parallel synthesis workflow is recommended. The underlying mechanism for this transformation is the palladium-catalyzed Suzuki-Miyaura cycle.
Caption: Parallel workflow and the Suzuki-Miyaura catalytic cycle.
Conclusion
The isomeric position of a fluorine atom on an iodobenzoate ring has a predictable and significant impact on its reactivity in cross-coupling reactions.
-
Para-isomers are generally the most reactive substrates due to a favorable combination of electronic effects and a complete lack of steric hindrance.
-
Meta-isomers exhibit good reactivity, primarily driven by the inductive electron-withdrawing effect of fluorine.
-
Ortho-isomers are the most challenging substrates, with their reactivity severely diminished by steric hindrance, which typically outweighs any potential electronic activation of the C-I bond.
For researchers in drug development and synthetic chemistry, a careful consideration of these isomeric effects is crucial for efficient reaction design, route optimization, and the successful synthesis of target molecules. The choice of catalyst, ligand, and reaction conditions may need to be tailored to overcome the inherent low reactivity of sterically hindered isomers.
References
- 1. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethyl 2-Fluoro-6-Iodobenzoate
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Ethyl 2-fluoro-6-iodobenzoate, a halogenated organic compound, requires specific disposal protocols to mitigate risks. This guide provides essential safety information and a step-by-step disposal plan to ensure the safe management of this chemical within your laboratory.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to consult the material's Safety Data Sheet (SDS). Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[1]
-
Avoid Contact: Prevent direct contact with skin and eyes. In the event of exposure, immediately flush the affected area with copious amounts of water and seek medical attention if irritation develops or persists.[1]
-
Spill Management: In case of a spill, absorb the material with an inert substance (e.g., sand, earth, or vermiculite) and collect it into a designated, labeled container for hazardous waste.[1][2]
Quantitative Safety Data Summary
The following table summarizes key safety information for halogenated benzoates, providing a quick reference for handling and emergency procedures.
| Hazard Classification | Precautionary Statement | Personal Protective Equipment (PPE) | First Aid Measures |
| Causes skin irritation (H315)[2][3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] | Chemical-resistant gloves, Lab coat | IF ON SKIN: Wash with plenty of soap and water.[3] |
| Causes serious eye irritation (H319)[2][3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | Safety glasses or goggles | IF IN EYES: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][4] |
| May cause respiratory irritation (H335)[2][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] | Use in a well-ventilated area or with a respirator | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Step-by-Step Disposal Protocol
The primary and most critical step in the proper disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain.[1]
Experimental Protocol for Waste Segregation and Disposal:
-
Waste Characterization: Identify this compound waste as a halogenated organic compound.[1]
-
Waste Segregation:
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name, "this compound".
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal service.[1]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a certified environmental management company. The recommended method of disposal is incineration by a licensed facility.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 2-fluoro-6-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Ethyl 2-fluoro-6-iodobenzoate. The following procedures are based on the known hazards of structurally similar halogenated aromatic compounds and are intended to ensure the safety of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Harmful if Swallowed: Potential for acute toxicity if ingested.[4]
To mitigate these risks, a comprehensive personal protective equipment (PPE) plan is mandatory.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4][5] | Protects against splashes and vapors that can cause serious eye damage.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[4] | Prevents skin contact, which can lead to irritation. |
| Respiratory Protection | Use in a well-ventilated chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used. | Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[2][4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Confirm that an eyewash station and safety shower are readily accessible.[3]
-
-
Handling:
-
Wear the appropriate PPE as specified in the table above.
-
Carefully measure and transfer the required amount of the chemical, using appropriate tools to minimize the risk of spills.
-
Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[4]
-
-
Post-Handling:
Disposal Plan: Waste Management
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste. Use a designated, properly labeled hazardous waste container.[4]
-
Rinsate Collection: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[4]
-
Disposal Procedure: Follow your institution's specific hazardous waste disposal procedures. Consult your local or regional waste management authority for guidance if needed.[1][6]
Safe Handling Workflow
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
